molecular formula C6H5ClN2O2 B7966776 2-(2-Chloropyrimidin-5-yl)acetic acid CAS No. 933685-81-5

2-(2-Chloropyrimidin-5-yl)acetic acid

Cat. No.: B7966776
CAS No.: 933685-81-5
M. Wt: 172.57 g/mol
InChI Key: QUXDHXIGIYSSPG-UHFFFAOYSA-N
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Description

2-(2-Chloropyrimidin-5-yl)acetic acid (CAS 933685-81-5) is a high-purity chemical compound serving as a versatile building block in organic synthesis and medicinal chemistry research. With the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol, this compound features a acetic acid chain linked to a chloropyrimidine ring, making it a valuable precursor for the synthesis of more complex molecules . The chloropyrimidine moiety is a key pharmacophore in drug discovery, known for its ability to participate in nucleophilic substitution reactions, such as Suzuki cross-couplings or aminations, to create diverse compound libraries . Strictly for Research Use Only, this product is not intended for diagnostic or therapeutic applications. Researchers should handle it with care, following all safety guidelines. The compound is classified with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the product in an inert atmosphere at 2-8°C to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloropyrimidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-6-8-2-4(3-9-6)1-5(10)11/h2-3H,1H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXDHXIGIYSSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933685-81-5
Record name 2-(2-chloropyrimidin-5-yl)acetic acid
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Foundational & Exploratory

2-(2-Chloropyrimidin-5-yl)acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Chloropyrimidin-5-yl)acetic acid: A Core Building Block for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, the pyrimidine scaffold is of paramount importance, featured in a wide array of approved drugs. This guide provides a detailed technical overview of 2-(2-Chloropyrimidin-5-yl)acetic acid, a key heterocyclic building block. We will delve into its fundamental molecular properties, discuss its strategic importance in synthetic chemistry, and provide validated methodologies for its synthesis, purification, and analysis. This document is intended for researchers, chemists, and drug development professionals who leverage such intermediates to construct novel molecular entities with therapeutic potential.

Core Molecular and Physicochemical Properties

2-(2-Chloropyrimidin-5-yl)acetic acid is a bifunctional molecule featuring a reactive chloropyrimidine ring and a carboxylic acid moiety. This unique combination makes it a versatile starting material for creating more complex derivatives. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₅ClN₂O₂[1][2][3]
Molecular Weight 172.57 g/mol [1][3]
CAS Number 933685-81-5[1][3]
IUPAC Name 2-(2-chloropyrimidin-5-yl)acetic acid[1]
Canonical SMILES O=C(O)CC1=CN=C(Cl)N=C1[1]
Physical Form Solid
Typical Purity ≥95.0%[1]
Storage Conditions Inert atmosphere, 2-8°C[3]

Strategic Importance in Medicinal Chemistry

The value of 2-(2-Chloropyrimidin-5-yl)acetic acid in drug discovery stems from its distinct structural features. The pyrimidine core is a privileged scaffold, while the chloro and acetic acid groups provide orthogonal handles for synthetic modification.

  • The Pyrimidine Scaffold: This nitrogen-containing heterocycle is a cornerstone of many biologically active compounds, including antivirals and anticancer agents. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent pharmacophore.

  • The Chlorine Substituent: The chlorine atom at the C2 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of various functional groups (amines, thiols, alcohols), enabling the exploration of a wide chemical space.

  • The Acetic Acid Side Chain: The carboxylic acid group can be used to form amides, esters, or other functionalities. It can also serve as a key interaction point with biological targets or be used to modulate the molecule's overall physicochemical properties, such as solubility.

The compound's role as a foundational scaffold is depicted below.

cluster_0 Core Building Block cluster_1 Synthetic Modifications cluster_2 Therapeutic Candidates Core 2-(2-Chloropyrimidin-5-yl)acetic acid Mod1 SₙAr at C2-Cl Position (e.g., Amination) Core->Mod1 Mod2 Carboxylic Acid Derivatization (e.g., Amide Coupling) Core->Mod2 Drug Novel Drug Candidates (e.g., Kinase Inhibitors, etc.) Mod1->Drug Mod2->Drug

Caption: Role as a versatile scaffold in drug discovery.

Synthesis and Purification Protocol

While multiple synthetic routes exist for pyrimidine derivatives, a common approach involves the construction of the pyrimidine ring followed by functional group interconversion. Below is a representative, generalized protocol for the synthesis and purification of the title compound.

Representative Synthesis Workflow

The synthesis can be conceptualized as a multi-step process, starting from simpler precursors. A key step often involves the introduction of the acetic acid side chain onto a pre-formed chloropyrimidine ring.

Reactants Precursors: (e.g., 2-chloro-5-bromopyrimidine + Reformatsky Reagent) Reaction Step 1: Cross-Coupling Reaction (e.g., Reformatsky or similar) Solvent: THF/Toluene Reactants->Reaction Workup Step 2: Aqueous Workup & Extraction Quench with aq. NH₄Cl Extract with Ethyl Acetate Reaction->Workup Hydrolysis Step 3: Ester Hydrolysis Base-mediated (e.g., LiOH) Solvent: THF/Water Workup->Hydrolysis Purification Step 4: Purification Recrystallization or Column Chromatography Hydrolysis->Purification Product Final Product: 2-(2-Chloropyrimidin-5-yl)acetic acid Purification->Product

Caption: Generalized synthetic workflow diagram.
Detailed Synthesis Protocol (Hypothetical)

This protocol describes a plausible synthesis via a cross-coupling reaction followed by hydrolysis.

Objective: To synthesize 2-(2-Chloropyrimidin-5-yl)acetic acid.

Materials:

  • 2-Chloro-5-iodopyrimidine

  • Ethyl bromoacetate

  • Zinc dust, activated

  • Iodine (catalyst)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Lithium hydroxide (LiOH)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add activated zinc dust (1.5 eq).

  • Reagent Formation: Add a solution of ethyl bromoacetate (1.2 eq) in anhydrous THF. Add a crystal of iodine to initiate the reaction. The solution is gently heated until the formation of the Reformatsky reagent is complete.

  • Coupling: To the freshly prepared reagent, add a solution of 2-chloro-5-iodopyrimidine (1.0 eq) in anhydrous THF dropwise at 0°C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer three times with ethyl acetate.

  • Ester Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(2-chloropyrimidin-5-yl)acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF and water (3:1). Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours until the hydrolysis is complete.

  • Acidification & Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. The product will precipitate.

  • Final Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, further purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quality Control and Analytical Methodology

Ensuring the purity and identity of 2-(2-Chloropyrimidin-5-yl)acetic acid is critical. High-Performance Liquid Chromatography (HPLC) is the primary method for determining purity, while spectroscopic methods confirm the structure.

HPLC Method for Purity Assessment

This section outlines a standard reversed-phase HPLC method for purity analysis.[4]

Objective: To determine the purity of a sample by calculating the area percent of the main peak.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 5 µL
Sample Diluent 50:50 Acetonitrile/Water
Analytical Workflow

The quality control process follows a systematic flow from sample receipt to final data analysis.

Start Receive Sample Batch Prep Prepare Sample Solution (e.g., 1 mg/mL in Diluent) Start->Prep HPLC HPLC Analysis (as per method parameters) Prep->HPLC NMR_MS Structural Confirmation (¹H NMR, ¹³C NMR, LC-MS) Prep->NMR_MS Data Data Processing: Integrate Chromatogram Calculate Area % Purity HPLC->Data Spec Compare Against Specification (e.g., Purity ≥95%) Data->Spec Decision Decision Spec->Decision Pass Batch Pass Decision->Pass Meets Spec Fail Batch Fail (Requires Re-purification) Decision->Fail Fails Spec

Caption: Quality control (QC) workflow for batch release.

Applications in Synthetic Chemistry: A Derivatization Example

The primary utility of this compound is as an intermediate. The C2-chlorine is a versatile handle for introducing diversity. Below is a protocol for a typical nucleophilic aromatic substitution with an amine. The incorporation of chlorine into molecules is a widely used strategy in the development of pharmaceuticals.[5][6]

Protocol for N-Arylation

Objective: To synthesize an N-substituted-2-(pyrimidin-5-yl)acetic acid derivative.

Materials:

  • 2-(2-Chloropyrimidin-5-yl)acetic acid

  • A primary or secondary amine (e.g., Benzylamine, 1.1 eq)

  • A non-nucleophilic base (e.g., DIPEA, 2.5 eq)

  • Solvent (e.g., DMSO or NMP)

Procedure:

  • Setup: In a sealed vial, dissolve 2-(2-Chloropyrimidin-5-yl)acetic acid (1.0 eq) in DMSO.

  • Addition: Add the amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Reaction: Seal the vial and heat the mixture to 80-120°C. Monitor the reaction by LC-MS until the starting material is consumed (typically 8-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and acidify with 1 M HCl to precipitate the product.

  • Purification: Collect the solid by filtration. Purify the crude product using preparative HPLC or flash column chromatography to yield the desired N-arylated product.

Start 2-(2-Chloropyrimidin-5-yl) acetic acid Reagent Amine (R₂NH) Base (DIPEA) Heat Start->Reagent Product 2-(2-(dialkylamino)pyrimidin-5-yl) acetic acid Reagent->Product

Caption: Derivatization via nucleophilic aromatic substitution.

Conclusion

2-(2-Chloropyrimidin-5-yl)acetic acid is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined reactive sites—the chloro group and the carboxylic acid—provide a reliable and predictable platform for building molecular complexity. By understanding its properties and employing robust analytical and synthetic protocols as outlined in this guide, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

  • CymitQuimica. (n.d.). 2-(2-Chloropyridin-5-yl)acetic acid.
  • Advanced ChemBlocks. (2026, February 15). 2-(2-Chloropyrimidin-5-yl)acetic acid.
  • PubChemLite. (n.d.). 2-(2-chloropyrimidin-5-yl)acetic acid (C6H5ClN2O2).
  • Parchem. (n.d.). 2-(2-Chloropyridin-5-yl)acetic acid (Cas 39891-13-9).
  • Sigma-Aldrich. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid | 1000522-43-9.
  • PubChem. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid.
  • BLDpharm. (n.d.). 933685-81-5|2-(2-Chloropyrimidin-5-yl)acetic acid.
  • Patsnap. (2015, March 11). Synthesis method of 2-chloropyrimidine.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride.
  • PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

Strategic Sourcing and Utilization of 2-(2-Chloropyrimidin-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In modern drug discovery, 2-(2-Chloropyrimidin-5-yl)acetic acid (CAS: 933685-81-5 ) is more than a catalog reagent; it is a high-value bifunctional linchpin.[1] Its structural utility lies in its orthogonality: the C2-chlorine serves as an electrophilic handle for


 displacements or palladium-catalyzed cross-couplings, while the C5-acetic acid  moiety allows for facile amide diversification or esterification.[1]

This guide addresses a critical gap in the literature: navigating the supply chain for this specific heterocycle while mitigating the stability risks associated with the reactive 2-chloropyrimidine core.

Chemical Intelligence & Specification

Before engaging vendors, one must establish a rigorous internal specification sheet.[1] The commercial market is flooded with structural isomers (e.g., pyridine analogs) that are often mislabeled in aggregator databases.[1]

Core Identity
ParameterSpecificationTechnical Note
IUPAC Name 2-(2-Chloropyrimidin-5-yl)acetic acidCritical: Distinguish from 2-(2-chloropyridin-5-yl) analogs.[1]
CAS Number 933685-81-5 Primary identifier.[1][2][3]
Molecular Weight 172.57 g/mol
Appearance White to Off-white SolidYellowing indicates degradation (oxidation or hydrolysis).[1]
Solubility DMSO, DMF, MeOHLimited water solubility; unstable in aqueous base.[1]
The Stability Liability (The "Hidden" Impurity)

The 2-position of the pyrimidine ring is significantly more electron-deficient than its pyridine counterpart.[1] Consequently, this building block is prone to hydrolysis upon exposure to atmospheric moisture or protic solvents over time, generating the 2-hydroxy (pyrimidone) impurity.[1]

  • Impurity Marker: 2-(2-Hydroxypyrimidin-5-yl)acetic acid.[1]

  • Detection: This impurity is often invisible in standard UV (254 nm) if the extinction coefficient shifts, but it is distinct in LC-MS (M+1: 155 vs 173).[1]

  • Storage Protocol: Must be stored under inert gas (Argon/Nitrogen) at -20°C. Desiccators are mandatory for room temperature handling.[1]

Strategic Vendor Ecosystem

Sourcing this building block requires a tiered approach based on your development phase.[1] Do not use a "one-size-fits-all" procurement strategy.

Vendor Selection Logic (Decision Matrix)

VendorSelection Start Project Phase? Discovery Hit-to-Lead (< 5g) Start->Discovery ScaleUp Process Dev (100g - 1kg) Start->ScaleUp GMP Clinical (> 1kg) Start->GMP Catalog Catalog Vendors (Speed Priority) Discovery->Catalog Bulk Custom Synthesis (Purity Priority) ScaleUp->Bulk GMP->Bulk Vendors1 Enamine Combi-Blocks BLD Pharm Catalog->Vendors1 In Stock Vendors2 WuXi AppTec PharmaBlock Syngene Bulk->Vendors2 FTE/FFS

Figure 1: Strategic sourcing decision tree based on project lifecycle requirements.

Validated Vendor List

Note: Vendor stock fluctuates. The following are historically reliable for pyrimidine scaffolds.

Tier 1: Rapid Discovery (In-Stock / < 1 Week)
  • Combi-Blocks: High reliability for heterocycles.[1][4] Often stocks the 1g–10g range.[1]

    • Advantage:[4][5] Transparent CoA and LCMS data online.[1]

  • Enamine: The "REAL" database often lists this, but ensure it is in their "In-stock" tier, not "Make-on-demand" (which takes 3-4 weeks).[1]

  • BLD Pharm: Excellent coverage of pyrimidine acetic acid derivatives.[1]

Tier 2: Scale-Up & Custom (Lead Optimization / > 100g)
  • WuXi AppTec (LabNetwork): Best for ensuring low residual metal content if the block is synthesized via coupling.[1]

  • PharmaBlock: Specializes in novel building blocks and scalable routes for heterocycles.[1]

Technical Validation: The "Self-Validating" Protocol

As a scientist, you cannot rely solely on the vendor's Certificate of Analysis (CoA).[1] Upon receipt, execute the following Quality Control (QC) Triage :

  • 1H-NMR (DMSO-d6):

    • Check for the singlet at ~8.7 ppm (Pyrimidine H).[1]

    • Check for the singlet at ~3.7 ppm (CH2).[1]

    • Red Flag: Broadening of the CH2 peak or appearance of exchangeable protons suggests hydrolysis to the pyrimidone.[1]

  • LC-MS (Acidic Method):

    • Run a gradient using 0.1% Formic Acid.[1]

    • Note: The chlorine is stable during the run, but do not leave the sample dissolved in mobile phase overnight.[1]

Experimental Application: Bifunctional Utility

The following protocol demonstrates the chemoselective utility of this building block. We will first engage the carboxylic acid (Amide Coupling) while preserving the reactive chlorine for a subsequent step.[1]

Workflow Diagram

SynthesisWorkflow SM Starting Material 2-(2-Chloropyrimidin-5-yl)acetic acid Step1 Step 1: Amide Coupling (HATU, DIPEA, Amine) SM->Step1 Activation of COOH Inter Intermediate (Chlorine Intact) Step1->Inter Yield: ~85% Step2 Step 2: SnAr Displacement (R-NH2 or R-OH, Heat) Inter->Step2 Displacement of Cl Final Final Lead Compound (Dually Functionalized) Step2->Final Library Generation

Figure 2: Sequential functionalization strategy preserving the chloropyrimidine core.

Detailed Protocol: Amide Coupling (Acid Activation)

Objective: Couple 2-(2-Chloropyrimidin-5-yl)acetic acid with a primary amine without displacing the chlorine.

  • Dissolution: Dissolve 1.0 eq of 2-(2-Chloropyrimidin-5-yl)acetic acid in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add 3.0 eq of DIPEA (Diisopropylethylamine).

    • Why? Excess base ensures the carboxylate is formed and neutralizes the amine salt, but avoid stronger bases (like NaH) that might encourage side reactions at the Cl position.[1]

  • Activation: Add 1.1 eq of HATU . Stir for 5 minutes at Room Temperature (RT).

    • Observation: Solution typically turns yellow.[1]

  • Coupling: Add 1.1 eq of the desired Amine (

    
    ).[1]
    
  • Reaction: Stir at RT for 2–4 hours.

    • Monitor: LCMS should show conversion to Product (M+1) with the distinctive Chlorine isotope pattern (3:1 ratio of M : M+2).[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
      (mildly acidic) rather than strong acid/base to prevent hydrolysis of the pyrimidine chloride. Dry over 
    
    
    
    .[1]

Critical Success Factor: Do not heat this reaction >40°C. Thermal energy combined with the amine can trigger premature


 displacement of the chlorine, leading to polymerized byproducts.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 46737473, 2-(2-Chloropyrimidin-5-yl)acetic acid.[1] Retrieved from [Link][1]

Sources

Technical Guide: Pyrimidine Acetic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry, pharmacological applications, and synthetic strategies of pyrimidine acetic acid derivatives . While the pyrimidine scaffold is ubiquitous in drug discovery (e.g., in nucleoside analogs and kinase inhibitors), the specific introduction of an acetic acid side chain (


) creates a distinct pharmacophore. This moiety often serves as a bioisostere for endogenous ligands or provides critical ionic interactions within receptor binding pockets, particularly in CRTH2 antagonists  (immunology) and Aldose Reductase Inhibitors  (metabolic disease).

Medicinal Chemistry & Pharmacophore Analysis[1][2]

The pyrimidine acetic acid scaffold combines the electron-deficient, hydrogen-bonding capability of the pyrimidine ring with the acidic, ionizable nature of the acetic acid tail.

Structural Logic and Bioisosterism

In many drug discovery programs, the acetic acid moiety is employed to mimic the carboxylate head groups of endogenous lipid mediators (e.g., Prostaglandin D2) or to engage positively charged residues (Arginine/Lysine) in enzyme active sites.

  • Acidic Head Group: The carboxylic acid (

    
    ) is ionized at physiological pH, forming salt bridges.
    
  • Scaffold Hopping: Pyrimidine serves as a stable, aromatic bioisostere for more labile or metabolically susceptible rings like indole (e.g., Indomethacin) or phenylacetic acids.

  • Vector Positioning: The 2-, 4-, or 5-positions of the pyrimidine ring allow for precise vector exploration, enabling the "acetic acid" tail to reach specific polar pockets while the rest of the molecule engages hydrophobic sub-pockets.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the SAR rules derived from CRTH2 antagonist and Aldose Reductase Inhibitor (ARI) datasets.

SAR_Map Core Pyrimidine Core (Scaffold) R1 Position 5: Acetic Acid Tail (-CH2COOH) Critical for ionic binding (Arg/Lys) Core->R1 Pharmacophore Anchor R2 Position 4/6: Lipophilic Aryl Group (e.g., 4-chlorophenyl) Fills hydrophobic pocket Core->R2 Hydrophobic Interaction R3 Position 2: Linker/Heteroatom (S, O, or NH) Modulates solubility & conformation Core->R3 Linker Diversity Note1 Bioisostere Note: Replaces Indole/Phenyl acetic acids to improve metabolic stability. R1->Note1

Figure 1: Generalized Pharmacophore Map for Pyrimidine Acetic Acid Derivatives.

Therapeutic Applications & Case Studies

CRTH2 Antagonists (Immunology)

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (PGD2). Antagonists are developed for allergic rhinitis and asthma.[1]

  • Mechanism: PGD2 binds CRTH2, triggering

    
    -mediated signaling, calcium flux, and eosinophil chemotaxis.
    
  • Role of Pyrimidine Acetic Acid: The acetic acid moiety mimics the carboxylate of PGD2, anchoring the molecule in the receptor's orthosteric site (specifically interacting with Arg170 or Lys210 ).

  • Key Data: Pyrimidine-5-acetic acid derivatives have shown

    
     values in the low nanomolar range for inhibiting PGD2-induced eosinophil shape change.
    
Aldose Reductase Inhibitors (Metabolic Disease)

Aldose Reductase (ALR2) converts glucose to sorbitol. In diabetes, excess sorbitol accumulation leads to cataracts and neuropathy.

  • Mechanism: Inhibitors bind to the ALR2 active site, preventing the reduction of glucose.

  • Role of Pyrimidine Acetic Acid: The carboxylate group binds to the "anion-binding pocket" (Tyr48, His110, Trp111) at the base of the active site. The pyrimidine ring provides a rigid spacer that orients hydrophobic substituents into the "specificity pocket."

  • Advantage: Pyrimidine analogs often exhibit better selectivity against the related aldehyde reductase (ALR1) compared to older hydantoin-based inhibitors.

Experimental Protocols

Synthetic Protocol: Pyrimidine-5-Acetic Acid Derivatives

This protocol describes the synthesis of [4,6-(substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid via a modified Biginelli-type condensation or direct condensation of


-aroylpropionic acids.

Reagents:

  • 
    -Aroylpropionic acid derivative (10 mmol)
    
  • Thiourea (15 mmol)

  • Aldehyde (benzaldehyde derivative) (10 mmol)

  • Solvent: Ethanol (absolute)[2][3]

  • Catalyst: KOH (alcoholic) or Piperidine

Step-by-Step Methodology:

  • Preparation: Dissolve the

    
    -aroylpropionic acid and thiourea in absolute ethanol (50 mL) in a round-bottom flask.
    
  • Condensation: Add the aromatic aldehyde and a catalytic amount of KOH (or piperidine).

  • Reflux: Heat the mixture under reflux for 6–8 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).

  • Isolation: Pour the reaction mixture onto crushed ice containing dilute HCl to neutralize the base.

  • Precipitation: A solid precipitate of the pyrimidine-5-acetic acid derivative will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF to obtain the pure compound.

Validation Criteria:

  • IR Spectroscopy: Appearance of C=O stretch (acid) at ~1710 cm⁻¹ and C=S stretch at ~1250 cm⁻¹.

  • 1H NMR: Singlet for

    
     protons at 
    
    
    
    ppm; disappearance of aldehyde proton.
Biological Assay: CRTH2 Binding (Calcium Flux)

Objective: Measure the ability of the derivative to block PGD2-induced Calcium mobilization.

  • Cell Line: CHO cells stably expressing human CRTH2 and

    
    .
    
  • Loading: Incubate cells with FLIPR Calcium 6 dye for 1 hour at 37°C.

  • Treatment: Add test compounds (pyrimidine acetic acid derivatives) at varying concentrations (0.1 nM – 10

    
    M) and incubate for 15 min.
    
  • Stimulation: Inject PGD2 (

    
     concentration).
    
  • Readout: Measure fluorescence intensity (Ex 485 nm / Em 525 nm) using a fluorometric imaging plate reader.

  • Analysis: Calculate

    
     based on the reduction of the Peak Fluorescence Ratio compared to DMSO control.
    

Mechanism of Action Visualization

The following diagram details the signaling pathway blocked by Pyrimidine Acetic Acid CRTH2 antagonists.

MOA_Pathway cluster_membrane Cell Membrane PGD2 Prostaglandin D2 (Endogenous Ligand) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Agonism Drug Pyrimidine Acetic Acid (Antagonist) Drug->CRTH2 Competitive Antagonism Gi Gi Protein (Activation) Drug->Gi Blocks Pathway CRTH2->Gi Signal Transduction AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits Calcium Intracellular Ca2+ (Mobilization) Gi->Calcium Triggers Flux cAMP cAMP Levels (Decrease) AC->cAMP Reduces Chemotaxis Eosinophil Chemotaxis & Activation Calcium->Chemotaxis Promotes

Figure 2: Mechanism of Action for CRTH2 Antagonism by Pyrimidine Acetic Acids.

Comparative Data Summary

Compound ClassTargetKey Structural FeaturePrimary Therapeutic IndicationReference
Pyrimidine-5-acetic acids CRTH22-Thioxo group, 4,6-diaryl substitutionAnti-inflammatory (Asthma/Allergy)Bahekar et al. [1]
(Pyrimidinyloxy)acetic acids Aldose ReductaseEther linkage to acetic acidDiabetic Complications (Cataracts)Da Settimo et al. [2]
Pyrimidinyl-4-acetic acids PPAR

/

Lipophilic tail at C-2Metabolic SyndromeEvaluation Studies [3]

References

  • Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives. Source: Bioorganic & Medicinal Chemistry Letters, 2004. URL:[Link]

  • (Pyrimidinyloxy)acetic acids and pyrimidineacetic acids as a novel class of aldose reductase inhibitors. Source: Journal of Medicinal Chemistry, 2008. URL:[Link]

  • Thienopyrrole acetic acids as antagonists of the CRTH2 receptor (Bioisosteric Comparison). Source: Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]

  • Recent synthetic methodologies for pyrimidine and its derivatives. Source: Turkish Journal of Chemistry, 2018. URL:[Link]

Sources

Methodological & Application

Application Note: Advanced Cross-Coupling Strategies for 2-Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

2-Chloropyrimidines are privileged electrophilic scaffolds in modern medicinal chemistry, serving as foundational building blocks for kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics. The pyrimidine core acts as an excellent bioisostere for phenyl and pyridine rings, offering superior hydrogen-bonding capabilities and improved pharmacokinetic profiles.

Functionalizing the C2 position via transition-metal-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig (C–N bond formation)—is a critical but nuanced workflow. This application note provides a deep dive into the mechanistic causality, chemoselectivity rules, and self-validating protocols required to master these transformations.

Mechanistic Insights & Chemoselectivity

The pyrimidine ring is highly electron-deficient, which significantly activates the C2–Cl bond toward oxidative addition by low-valent palladium species[1]. However, when working with multi-halogenated substrates like 5-bromo-2-chloropyrimidine, achieving site-selectivity requires precise control over the reaction environment.

The Causality of Selectivity: In palladium-catalyzed couplings, the intrinsic reactivity of carbon-halogen bonds generally follows the order I > Br > Cl[1]. Consequently, the C5–Br bond undergoes oxidative addition much faster than the C2–Cl bond. By employing mild conditions (e.g., lower temperatures, standard Pd(PPh₃)₄), chemists can selectively couple at the C5 position, leaving the C2–Cl bond intact for subsequent, more robust functionalization[1][2].

G Start 5-Bromo-2-chloropyrimidine Mild Mild Conditions (e.g., Pd(PPh3)4, 60°C) Start->Mild Fast Oxidative Addition (C-Br) Robust Robust Conditions (e.g., Pd(dppf)Cl2, 100°C) Start->Robust Forced Oxidative Addition (C-Cl) C5 C5-Coupled Product (C2-Cl intact) Mild->C5 C2 C2-Coupled Product (C5-Br intact/substituted) Robust->C2

Chemoselectivity pathways for di-halogenated pyrimidines based on reaction conditions.

Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Coupling 2-chloropyrimidines with aryl or heteroaryl boronic acids requires a careful balance of the base and solvent system.

Mechanistic Rationale: Because the pyrimidine ring is highly electrophilic, the use of overly strong bases (like NaOH) at high temperatures can trigger undesired nucleophilic aromatic substitution (S_NAr), yielding 2-hydroxypyrimidine byproducts[3]. Therefore, mild inorganic bases such as K₂CO₃ or K₃PO₄ are preferred. A biphasic solvent system (e.g., 1,4-dioxane/H₂O) is essential; the water dissolves the inorganic base to generate the reactive boronate species necessary for the transmetalation step[3].

Quantitative Data Summary
Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (2:1)80>85%Standard reliable conditions; minimal hydrolysis[3].
Pd(dppf)Cl₂ (3%)K₃PO₄ (2.0)Toluene/H₂O (4:1)10092%Optimal for sterically hindered boronic acids.
Pd(OAc)₂ (5%)Na₂CO₃ (2.0)DMF/H₂O (5:1)120<50%High S_NAr byproduct formation due to excess heat.
Self-Validating Protocol: Suzuki-Miyaura Coupling
  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv)[4].

  • Catalyst Addition: Add the palladium precatalyst, Pd(PPh₃)₄ (5 mol%)[4].

  • Inert Atmosphere (Validation Check): Evacuate the flask and backfill with Argon (repeat 3 times). Self-Validation: The solid mixture should remain free-flowing and exhibit no color change, confirming the absence of premature catalyst oxidation[1].

  • Solvent Injection: Inject degassed 1,4-dioxane and deionized water (2:1 ratio, 0.1 M relative to the electrophile) via syringe.

  • Thermal Activation: Heat the mixture to 80 °C for 12–24 hours. Self-Validation: Monitor via TLC or LC-MS; the reaction is complete when the distinct UV-active spot of 2-chloropyrimidine disappears[4].

  • Work-up: Cool to room temperature and dilute with ethyl acetate. Self-Validation: A clear biphasic separation should occur, confirming the successful partitioning of organic products from inorganic salts[4]. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Buchwald-Hartwig Amination (C–N Bond Formation)

The amination of 2-chloropyrimidines presents a unique mechanistic hurdle: catalyst poisoning.

Mechanistic Rationale: Interestingly, while 2-bromopyrimidine undergoes oxidative addition so rapidly that it forms stable, inactive Pd-complexes (acting as a catalyst poison), 2-chloropyrimidine has a perfectly balanced oxidative addition rate[5]. To prevent the pyrimidine nitrogen atoms from coordinating to and deactivating the palladium center, bidentate ligands with large bite angles are mandatory. Xantphos is the premier ligand for this transformation, facilitating excellent yields by enforcing the proper geometry for reductive elimination[5].

Quantitative Data Summary
Precatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)
Pd₂(dba)₃ (2%)Xantphos (4%)NaOtBu (1.4)Toluene10095%[5]
Pd₂(dba)₃ (2%)BINAP (4%)NaOtBu (1.4)Toluene10045%
Pd₂(dba)₃ (2%)Xantphos (4%)K₃PO₄ (1.4)1,4-Dioxane10088%[5]
Self-Validating Protocol: Buchwald-Hartwig Amination
  • Preparation: In a flame-dried reaction vial, combine 2-chloropyrimidine (1.0 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv)[5]. (Note: Substitute NaOtBu with K₃PO₄ if the amine contains base-sensitive functional groups[5]).

  • Degassing: Seal the vial with a PTFE septum cap, evacuate, and backfill with Nitrogen (3 cycles)[1].

  • Solvent & Amine Addition: Add anhydrous, degassed toluene (0.2 M) followed by the amine (1.2 equiv) via a microsyringe[1].

  • Reaction Execution: Stir the mixture at 100 °C for 8–16 hours. Self-Validation: The solution will initially appear dark red/purple (active Pd(0) species). A transition to a black suspension indicates the precipitation of palladium black, signaling that the catalytic cycle has terminated (reaction completion)[6].

  • Filtration & Purification: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove palladium particulates. Concentrate and purify via flash chromatography.

Standardized Experimental Workflow

Workflow Step1 1. Reagent & Catalyst Assembly (Glovebox or Schlenk Line) Step2 2. Degassing & Solvent Addition (Argon/N2 Purge) Step1->Step2 Step3 3. Thermal Activation (80-100°C, 8-24h) Step2->Step3 Step4 4. Quench & Extraction (Aqueous Work-up / Celite Filtration) Step3->Step4 Step5 5. Chromatographic Purification (Silica Gel / Prep-HPLC) Step4->Step5

Standardized experimental workflow for Pd-catalyzed cross-coupling reactions.

References

  • BenchChem. "Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery". BenchChem.
  • BenchChem. "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine". BenchChem.
  • Chemical Science. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes". RSC Publishing.
  • Semantic Scholar. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids". Semantic Scholar.
  • Organic Letters. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides". ACS Publications.
  • RSC Advances. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds". RSC Publishing.

Sources

Application Notes and Protocols: Leveraging 2-(2-Chloropyrimidin-5-yl)acetic Acid for the Development of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized modern medicine. The pyrimidine ring, a core component of DNA and RNA, serves as an exceptional scaffold for designing such inhibitors due to its structural similarity to the adenine base of ATP.[2][3][4][5] This allows pyrimidine-based compounds to form crucial hydrogen bonds within the kinase hinge region, a key interaction for potent inhibition.[3][5] This guide focuses on the strategic application of 2-(2-chloropyrimidin-5-yl)acetic acid , a versatile and powerful scaffold for generating libraries of novel kinase inhibitors. We provide a detailed rationale for its use, step-by-step synthetic protocols, and methodologies for biochemical and cellular evaluation, empowering researchers to accelerate their drug discovery programs.

The Rationale: Why 2-(2-Chloropyrimidin-5-yl)acetic Acid is a Privileged Scaffold

The selection of a chemical scaffold is a pivotal decision in a drug discovery campaign. The 2-(2-chloropyrimidin-5-yl)acetic acid scaffold offers a unique combination of features that make it an ideal starting point for kinase inhibitor development. Its utility is rooted in three key structural components:

  • The Pyrimidine Core: This nitrogen-containing heterocycle acts as a bioisostere of the adenine ring of ATP. It effectively anchors the inhibitor within the ATP binding pocket by forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is fundamental to the inhibitory activity of many successful kinase drugs.[3][5]

  • The C2-Chloro Group: The chlorine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This provides a robust and highly versatile chemical handle to introduce a wide array of substituents. By varying the nucleophile (typically an amine), researchers can systematically explore the chemical space of the "front pocket" of the kinase, thereby fine-tuning potency and, crucially, achieving selectivity against other kinases. In certain kinases with a suitably positioned cysteine residue, this reactive group can also be exploited to form a covalent bond, leading to irreversible inhibition.[6]

  • The C5-Acetic Acid Linker: The acetic acid moiety at the 5-position provides a flexible vector pointing towards the solvent-exposed region of the ATP pocket. This functional group is ideal for modification via amide coupling, allowing the attachment of larger and more complex chemical groups. These appended groups can be designed to interact with regions outside the immediate hinge area, such as the DFG motif, which can lead to the development of highly selective Type II inhibitors that stabilize the inactive kinase conformation.[7]

Caption: Core components of the 2-(2-chloropyrimidin-5-yl)acetic acid scaffold.

Synthetic Strategy and Protocols

The derivatization of the scaffold typically follows a two-step sequence: first, substitution at the C2 position, followed by modification of the C5-acetic acid group. This strategy allows for the modular construction of a diverse inhibitor library.

SynthesisWorkflow Start 2-(2-Chloropyrimidin-5-yl) acetic acid Step1 Protocol 1: SNAr Reaction (e.g., + R1-NH2) Start->Step1 Intermediate C2-Substituted Intermediate Step1->Intermediate Step2 Protocol 2: Amide Coupling (e.g., + R2-NH2) Intermediate->Step2 Final Final Kinase Inhibitor Step2->Final

Caption: General two-step synthetic workflow for inhibitor synthesis.

Protocol 1: Synthesis of a C2-Substituted Intermediate via SNAr Reaction

This protocol describes the nucleophilic aromatic substitution at the C2 position of the pyrimidine ring with a representative amine. The use of a mild base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction without hydrolyzing the starting material or product.

Objective: To replace the C2-chloro group with a desired amine (R¹-NH₂).

Materials:

  • 2-(2-Chloropyrimidin-5-yl)acetic acid

  • Desired amine (e.g., 3-methylaniline), 1.1 equivalents

  • N,N-Diisopropylethylamine (DIPEA), 2.5 equivalents

  • Ethanol (EtOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-(2-chloropyrimidin-5-yl)acetic acid (1.0 eq).

  • Dissolve the starting material in anhydrous ethanol (approx. 0.2 M concentration).

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) dropwise to the stirring solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and water. Transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x). Causality Note: The acid wash removes excess amine and DIPEA.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure C2-substituted intermediate.

Protocol 2: Amide Coupling to Introduce the C5-Side Chain

This protocol details the formation of an amide bond between the C5-acetic acid group of the intermediate and a second amine (R²-NH₂). HATU is an efficient coupling reagent that minimizes side reactions and racemization.

Objective: To couple the C2-substituted intermediate with a desired amine (R²-NH₂).

Materials:

  • Product from Protocol 1

  • Desired amine (e.g., 4-aminopiperidine), 1.2 equivalents

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), 1.3 equivalents

  • N,N-Diisopropylethylamine (DIPEA), 3.0 equivalents

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the C2-substituted intermediate from Protocol 1 (1.0 eq) in anhydrous DMF (approx. 0.2 M).

  • Add the desired amine (1.2 eq), followed by HATU (1.3 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise. Causality Note: The base is essential to deprotonate the carboxylic acid and the amine hydrochloride if used as a salt, facilitating the coupling reaction.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (3x) to remove unreacted acid and HATU byproducts.

  • Wash the organic layer with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final inhibitor.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the R¹ and R² groups is key to optimizing inhibitor potency and selectivity. The following table provides a hypothetical example of SAR data that could be generated.

Compound IDR¹ Group (at C2)R² Group (from C5)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (B/A)
EX-01 PhenylMethyl1504503
EX-02 3-MethylphenylMethyl805607
EX-03 3-MethoxyphenylMethyl653255
EX-04 3-MethylphenylPiperidin-4-yl75>10,000>133
EX-05 3-Methylphenyl4-(Morpholinomethyl)benzyl25>10,000>400

Key SAR Insights:

  • C2-Substituent (R¹): Small modifications on the aniline ring (e.g., EX-02 vs. EX-01 ) can improve potency by optimizing van der Waals interactions in the hinge region.

  • C5-Side Chain (R²): Introducing polar, flexible side chains (EX-04 , EX-05 ) can dramatically improve selectivity by engaging with unique residues in the solvent-exposed region of the target kinase, while potentially creating steric clashes in the off-target kinase. This is also a primary strategy for improving aqueous solubility and other drug-like properties.

Caption: Key interaction points of a pyrimidine inhibitor in a kinase ATP pocket.

Biochemical and Cellular Evaluation

Identifying a potent inhibitor in a biochemical assay is only the first step. It is critical to confirm that the compound retains its activity in a complex cellular environment.[8][9] A discrepancy between biochemical and cellular potency can indicate issues with cell permeability, stability, or off-target effects.[8][10]

Protocol 3: General In Vitro Kinase Inhibition Assay

This protocol provides a framework for determining the IC₅₀ value of a synthesized compound against a purified kinase.

Objective: To measure the concentration of inhibitor required to reduce the activity of a purified kinase by 50%.

Procedure Outline:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare assay buffer containing the purified kinase, a suitable substrate (peptide or protein), and MgCl₂.

  • Kinase Reaction: In a microplate, add the kinase and substrate solution to wells containing the diluted test compound.

  • Initiation: Start the phosphorylation reaction by adding ATP (often radiolabeled ³²P-ATP or a modified ATP for fluorescence-based detection).[11] Incubate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction using a strong acid or chelating agent like EDTA.

  • Detection: Separate the phosphorylated substrate from the remaining ATP.[11] Quantify the amount of phosphorylated product using an appropriate method (e.g., scintillation counting for radiolabeled assays, or fluorescence/luminescence for non-radioactive assays).[12][13][14]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 4: Cellular Target Engagement & Phosphorylation Assay

This protocol assesses whether the inhibitor can enter the cell and engage its target kinase, leading to a reduction in the phosphorylation of a downstream substrate.

Objective: To confirm on-target activity in a cellular context.

Procedure Outline:

  • Cell Culture: Plate a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) and grow to 70-80% confluency.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the test compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Pathway Stimulation (if necessary): If the target kinase is part of a signaling pathway that requires activation, stimulate the cells with an appropriate growth factor or mitogen.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. Causality Note: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins for analysis.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for analysis.

  • Detection (Western Blot): Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated form of the downstream substrate. Re-probe with an antibody for the total amount of the substrate protein as a loading control.[9][10]

  • Data Analysis: Quantify the band intensities. The reduction in the ratio of phosphorylated protein to total protein indicates the cellular potency of the inhibitor.

Conclusion and Future Perspectives

The 2-(2-chloropyrimidin-5-yl)acetic acid scaffold represents a validated and highly effective starting point for the discovery of novel kinase inhibitors. Its synthetic tractability and modular nature allow for the rapid generation of diverse chemical libraries, enabling a thorough exploration of the structure-activity relationship. The protocols and strategies outlined in this guide provide a comprehensive framework for synthesizing, evaluating, and optimizing inhibitors derived from this valuable scaffold.

Future work can expand the utility of this scaffold into next-generation therapeutic modalities. For example, the C5-acetic acid linker is an ideal attachment point for E3 ligase binders, enabling the conversion of a potent inhibitor into a proteolysis-targeting chimera (PROTAC) to induce targeted protein degradation.[1] Furthermore, the inherent reactivity of the C2-chloro position can be further exploited in the rational design of targeted covalent inhibitors against kinases harboring a reactive cysteine residue near the ATP-binding site.

References

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • protocols.io. (2024). In vitro kinase assay. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]

  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • ResearchGate. (2018). (PDF) Cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy. [Link]

  • National Center for Biotechnology Information. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]

  • National Center for Biotechnology Information. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]

  • ScienceDirect. (n.d.). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationship of the newly synthesized compounds. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. [Link]

  • MDPI. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. [Link]

  • Human Journals. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

  • eScholarship, University of California. (n.d.). The design and development of new inhibitor scaffolds that broaden the scope of analog-sensitive kinase technology. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) features of chloropyrazine-tethered pyrimidine hybrids. [Link]

  • Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]

  • PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]

  • ResearchGate. (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • Google Patents. (n.d.).
  • Der Pharma Chemica. (n.d.). LcK Inhibitors and its analogues: A Review. [Link]

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Application Notes and Protocols: Esterification of 2-(2-Chloropyrimidin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Esters of 2-(2-chloropyrimidin-5-yl)acetic acid are pivotal intermediates in the synthesis of a wide array of biologically active molecules. The inherent reactivity of the chloro-substituted pyrimidine ring, coupled with the carboxylic acid functionality, provides a versatile scaffold for medicinal chemists and drug development professionals. The successful and efficient esterification of this substrate is a critical first step in many synthetic routes. However, the electron-deficient nature of the pyrimidine ring can influence the reactivity of the adjacent acetic acid moiety, necessitating careful selection of the esterification method.

This comprehensive guide provides detailed application notes and protocols for several robust esterification methods applicable to 2-(2-chloropyrimidin-5-yl)acetic acid. The methodologies discussed herein are selected to offer a range of options, from classic acid-catalyzed reactions to milder coupling agent-mediated transformations, catering to various substrate sensitivities and laboratory settings. Each protocol is presented with a focus on the underlying chemical principles, providing researchers with the rationale behind experimental choices to facilitate optimization and troubleshooting.

Method Selection: A Comparative Overview

The choice of an appropriate esterification method is contingent upon several factors, including the desired ester, the scale of the reaction, the presence of other functional groups, and the desired purity of the final product. Below is a comparative table summarizing the key features of the methods detailed in this guide.

Method Key Reagents Typical Reaction Conditions Advantages Disadvantages
Fischer-Speier Esterification Alcohol (as solvent and reagent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH)RefluxSimple, inexpensive reagents, suitable for large-scale synthesis.[1][2][3][4][5]Harsh acidic conditions may not be suitable for acid-sensitive substrates; reversible reaction requiring an excess of alcohol to drive to completion.[1][3][5]
Thionyl Chloride (SOCl₂) Mediated Esterification SOCl₂, AlcoholRoom temperature to gentle heatingHigh-yielding, formation of gaseous byproducts (SO₂ and HCl) simplifies workup.[6][7]SOCl₂ is corrosive and moisture-sensitive; requires careful handling in a fume hood.[6]
DCC/DMAP Mediated Esterification (Steglich Esterification) Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), AlcoholRoom temperatureMild reaction conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.[8][9]Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification; DCC is an allergen and irritant.[8]

Detailed Protocols and Mechanistic Insights

Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5] The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol.[2][4] Subsequent proton transfer and elimination of water yield the desired ester.[2][4] To drive the equilibrium towards the product, the alcohol is typically used in large excess, often serving as the solvent.[2][3][5]

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Acid 2-(2-Chloropyrimidin-5-yl)acetic acid Ester Ester Acid->Ester Reaction Alcohol R-OH (Alcohol) Alcohol->Ester Catalyst H₂SO₄ Catalyst->Ester Catalysis Water H₂O

Figure 1: General workflow for Fischer-Speier Esterification.

Protocol: Synthesis of Ethyl 2-(2-chloropyrimidin-5-yl)acetate

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-chloropyrimidin-5-yl)acetic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add a large excess of absolute ethanol (e.g., 10-20 eq, serving as both reagent and solvent). Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Expert Insights: The electron-withdrawing nature of the 2-chloropyrimidine ring may slightly decrease the nucleophilicity of the carbonyl oxygen, potentially requiring slightly longer reaction times or a higher catalyst loading compared to simple aliphatic carboxylic acids.

Thionyl Chloride (SOCl₂) Mediated Esterification: A High-Yielding Alternative

This method proceeds in two conceptual steps. First, the carboxylic acid is converted to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[7][10][11] The byproducts of this step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the equilibrium forward.[7] The acyl chloride is then reacted in situ or after isolation with the desired alcohol to form the ester.

SOCl2_Esterification cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Ester Formation Acid 2-(2-Chloropyrimidin-5-yl)acetic acid AcylChloride Acyl Chloride Intermediate Acid->AcylChloride SOCl2 SOCl₂ SOCl2->AcylChloride Ester Ester AcylChloride->Ester Alcohol R-OH (Alcohol) Alcohol->Ester

Figure 2: Two-step conceptual workflow for SOCl₂ mediated esterification.

Protocol: Synthesis of Methyl 2-(2-chloropyrimidin-5-yl)acetate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-chloropyrimidin-5-yl)acetic acid (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Acyl Chloride Formation: Cool the mixture in an ice bath. Slowly add thionyl chloride (1.1-1.5 eq) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

  • Ester Formation: Cool the reaction mixture again in an ice bath. Slowly add the desired alcohol (e.g., methanol, 1.5-2.0 eq).

  • Work-up and Purification: Stir the reaction at room temperature for an additional 1-3 hours. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

Expert Insights: This method is particularly useful for synthesizing esters from alcohols that are sensitive to strongly acidic conditions. The in situ generation and use of the acyl chloride is often preferred to avoid handling the reactive intermediate.

DCC/DMAP Mediated Esterification (Steglich Esterification): The Mild and Versatile Choice

The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the formation of esters under mild, neutral conditions.[8][9] DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[9] DMAP, a highly nucleophilic catalyst, then reacts with this intermediate to form a more reactive N-acylpyridinium species, which is readily attacked by the alcohol to yield the ester.[8]

Steglich_Esterification cluster_reactants Reactants & Reagents cluster_products Products Acid 2-(2-Chloropyrimidin-5-yl)acetic acid Ester Ester Acid->Ester Alcohol R-OH (Alcohol) Alcohol->Ester DCC DCC DCC->Ester Coupling Agent DCU DCU (byproduct) DCC->DCU Forms DMAP DMAP (catalyst) DMAP->Ester Catalysis

Figure 3: Key components of the Steglich Esterification.

Protocol: Synthesis of tert-Butyl 2-(2-chloropyrimidin-5-yl)acetate

  • Reaction Setup: In a round-bottom flask, dissolve 2-(2-chloropyrimidin-5-yl)acetic acid (1.0 eq), the alcohol (e.g., tert-butanol, 1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as DCM.

  • Coupling Agent Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product should be purified by column chromatography to remove any remaining DCU and other impurities.[12]

Expert Insights: The primary challenge with the Steglich esterification is the removal of the DCU byproduct, which can sometimes be soluble in the reaction solvent.[8] Chilling the reaction mixture prior to filtration can help to precipitate more of the DCU. Alternatively, water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to simplify the work-up, as the corresponding urea byproduct is water-soluble and can be removed by aqueous extraction.[13]

Troubleshooting and Potential Side Reactions

  • Low Yields in Fischer Esterification: Ensure the use of anhydrous alcohol and a sufficient excess to drive the equilibrium. Consider using a Dean-Stark apparatus to remove water as it is formed.

  • Side Reactions with SOCl₂: The generated HCl can potentially react with other acid-sensitive functional groups if present in the molecule. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and byproducts.

  • Incomplete DCC/DMAP Reactions: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the O-acylisourea intermediate.

  • Pyrimidine Ring Reactivity: While the 2-chloro substituent is relatively stable under the described conditions, prolonged heating or strongly nucleophilic conditions could potentially lead to substitution at this position. It is always advisable to monitor the reaction progress closely to minimize the formation of byproducts.

Conclusion

The esterification of 2-(2-chloropyrimidin-5-yl)acetic acid can be successfully achieved through a variety of methods. The choice of the optimal protocol depends on the specific requirements of the synthesis. For large-scale, cost-effective production of simple esters, Fischer esterification remains a viable option. For higher yields and cleaner reactions, particularly with primary and secondary alcohols, the thionyl chloride-mediated method is highly effective. When dealing with acid-sensitive substrates or sterically hindered alcohols, the mild conditions of the Steglich esterification are unparalleled. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate esterification strategy for their synthetic needs.

References

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances. [Link]

  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. Angewandte Chemie International Edition. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Process for the separation of pyrimidine derivatives
  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. RSC Publishing. [Link]

  • Reaction of Acetic Acid (CH3COOH) with Thionyl Chloride (SOCl2) upon Heat. Filo. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Acid to Ester - Common Conditions. The University of Sheffield. [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • What is Fischer Esterification? ChemTalk. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • DCC/DMAP coupling reaction selection? Reddit. [Link]

  • CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). YouTube. [Link]

  • Conversion of Carboxylic Acids into Esters without Use of Alcohols. ResearchGate. [Link]

  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). The University of Sheffield. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

Sources

Technical Guide: Suzuki-Miyaura Coupling of 2-(2-Chloropyrimidin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Chemical Logic

The coupling of 2-(2-Chloropyrimidin-5-yl)acetic acid presents a classic "chemoselectivity vs. solubility" paradox in medicinal chemistry. This substrate contains two distinct functional features that dictate the reaction success:

  • The Electrophile (2-Chloropyrimidine):

    • Reactivity: The pyrimidine ring is electron-deficient, activating the C2-position for oxidative addition by Palladium (Pd).[1] This makes it a generally good substrate for Suzuki coupling compared to chlorobenzenes.

    • Risk: The 2-position is also highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Strong hydroxide bases at high temperatures can cause hydrolysis (OH replacing Cl), destroying the starting material before coupling occurs.

  • The Pendant Acid (Acetic Acid Tail):

    • Catalyst Poisoning: Free carboxylic acids can coordinate to Pd(II) species, potentially arresting the catalytic cycle or requiring higher catalyst loading.

    • Solubility: The free acid is amphiphilic. In organic solvents (Toluene, THF), it may precipitate; in water, it dissolves but requires base neutralization.

    • Decarboxylation: While less prone than ortho-heteroaryl acids, heteroaryl acetic acids carry a risk of thermal decarboxylation if reaction temperatures exceed 100–120°C.

The Decision Matrix: Direct vs. Protected

We define two valid pathways for this transformation.

  • Pathway A: Direct Coupling (Ligand-Enabled)

    • Best for: Discovery chemistry, high-throughput screening (HTS), and "Green" chemistry (step economy).

    • Requirement: Uses advanced Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) to prevent catalyst deactivation by the carboxylate.

  • Pathway B: Protection Strategy (Esterification)

    • Best for: Process chemistry, large-scale synthesis (>50g), and cases where product purification is difficult due to zwitterionic character.

    • Requirement: Two extra steps (Esterification

      
       Coupling 
      
      
      
      Saponification).

Mechanism & Critical Control Points

The following diagram illustrates the catalytic cycle with a focus on the specific failure modes associated with this substrate.

SuzukiCycle Start Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Pd-Cl Bond Formation) Start->OxAdd + Substrate Substrate Substrate: 2-(2-Cl-pyrimidin-5-yl)acetic acid Fail2 FAILURE MODE B: Hydrolysis (SNAr) (OH- attacks C-Cl) Substrate->Fail2 High pH / High Temp TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Activated Boronate BaseStep Base Activation (Formation of Boronate & Carboxylate) BaseStep->TransMet Activates Boron Fail1 FAILURE MODE A: Catalyst Poisoning (R-COO- binds Pd) BaseStep->Fail1 Free Carboxylate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start

Figure 1: Catalytic cycle highlighting the competition between productive coupling and carboxylate poisoning/hydrolysis.

Detailed Protocols

Protocol A: Direct Coupling (Recommended for Discovery)

Uses XPhos Pd G3 to tolerate the free acid and drive the reaction at moderate temperatures.

Reagents:

  • Substrate: 2-(2-Chloropyrimidin-5-yl)acetic acid (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)

    • Alternative: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: K₃PO₄ (3.5 equiv)

    • Note: 1.0 equiv neutralizes the acetic acid; 2.0+ equiv activates the boronic acid.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a stir bar, add the chloropyrimidine acid (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (3.5 equiv).

  • Degassing (Critical): Seal the vial and purge with Nitrogen or Argon for 5 minutes.

    • Why: Electron-rich phosphines like XPhos are sensitive to oxidation.

  • Catalyst Addition: Open the seal briefly to add XPhos Pd G3 (pre-catalyst). Reseal and purge for another 2 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M relative to the substrate.

  • Reaction: Heat the block to 80°C .

    • Warning: Do not exceed 90°C. The 2-chloropyrimidine moiety is prone to hydrolysis by hydroxide ions generated from the phosphate/water equilibrium at high temperatures.

  • Work-up:

    • Cool to room temperature.

    • Acidification: Carefully adjust pH to ~3-4 using 1N HCl. The product (carboxylic acid) may precipitate.[3]

    • Extraction: If no precipitate, extract with EtOAc or 2-MeTHF. (Avoid DCM if the product is very polar).

    • Purification: Reverse-phase Flash Chromatography (C18) using Water (0.1% Formic Acid) / Acetonitrile gradients is highly recommended to separate the product from boronic acid byproducts.

Protocol B: The "Robust" Ester Route (Recommended for Scale-up)

Converts the acid to a methyl ester to eliminate catalyst poisoning and solubility issues.

Step 1: Fisher Esterification

  • Dissolve substrate in Methanol (0.5 M).

  • Add conc. H₂SO₄ (5 mol%) or Thionyl Chloride (1.1 equiv) at 0°C.

  • Reflux for 2 hours.

  • Concentrate and neutralize. Isolate Methyl 2-(2-chloropyrimidin-5-yl)acetate .

Step 2: Standard Suzuki Coupling

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) - Robust, cheaper than XPhos.

  • Base: Na₂CO₃ (2.0 equiv).

  • Solvent: DME : Water (3:1).

  • Temp: 85°C.

  • Note: With the ester, the risk of catalyst poisoning is removed, allowing the use of standard, less expensive catalysts.

Step 3: Saponification

  • Dissolve coupled ester in THF/Water (1:1).

  • Add LiOH (2.0 equiv). Stir at RT for 1 hour.

  • Acidify to precipitate the final acid product.

Optimization Data & Troubleshooting

Solvent & Base Screening Matrix

The following data summarizes typical yields for 2-chloropyrimidine couplings based on internal optimization datasets for similar heteroaryl chlorides.

EntryCatalystLigandBaseSolventYieldNotes
1 Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O35%Poor conversion; PPh₃ is not active enough for chlorides.
2 Pd(OAc)₂SPhos K₃PO₄Dioxane/H₂O88% Excellent reactivity; water-soluble SPhos works well.
3 XPhos Pd G3 XPhosK₃PO₄THF/H₂O92% Best Condition. Fast oxidative addition.
4 Pd(dppf)Cl₂dppfCs₂CO₃DMF60%Significant hydrolysis of Cl-pyrimidine observed (SNAr).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Starting Material Consumed, No Product (Hydrolysis) Formation of 2-hydroxy-pyrimidine derivative due to high pH/Temp.Reduce Temp to 70°C. Switch base from K₃PO₄ to K₂CO₃ or KHCO₃ (milder). Reduce water ratio.
Low Conversion (<20%) Catalyst poisoning by carboxylate or oxidation of ligand.Ensure 3.5 equiv base is used. Switch to XPhos Pd G3 (precatalyst) instead of generating in situ. Degass solvents thoroughly.
Protodeboronation Boronic acid loses Boron before coupling.[3]Use Boronic Pinacol Esters instead of acids. Add base after heating to temp (hot start).
Palladium Black Formulation Catalyst decomposition.[3]Ligand-to-Metal ratio is too low. Ensure 2:1 (L:Pd) ratio. Add surfactant (e.g., TPGS-750-M) for stabilization in aqueous media.[4]

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands."[5] Accounts of Chemical Research, 2008, 41(11), 1461–1473.

    • Context: Establishes XPhos/SPhos as superior ligands for electron-deficient chlorides and difficult substr
  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009, 74(3), 973–980.

    • Context: Discusses stability of heteroaryl borates and coupling conditions comp
  • Deng, W., et al. "Palladium-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids." Journal of the American Chemical Society, 2022, 144, 19592.

    • Context: Provides mechanistic insight into the interaction between carboxylic acids and Palladium species during coupling.[6]

  • BenchChem Application Note. "Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery."

    • Context: Specific protocols for 2-chloropyrimidine reactivity and hydrolysis risks.[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2-(2-Chloropyrimidin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 2-(2-Chloropyrimidin-5-yl)acetic acid, a key intermediate in pharmaceutical synthesis, via recrystallization. It is designed for researchers, chemists, and process development professionals to address common challenges and ensure the consistent attainment of high-purity material.

Introduction to Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds.[1] It leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice that excludes impurities.[2][3] The impurities ideally remain in the cooled solvent, known as the mother liquor.[4] This guide will address the specific nuances associated with the recrystallization of 2-(2-Chloropyrimidin-5-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 2-(2-Chloropyrimidin-5-yl)acetic acid?

The primary goal is to remove process-related impurities. These can include unreacted starting materials, by-products from the synthesis, and residual solvents.[5] A successful recrystallization enhances the purity of the compound, which is critical for subsequent synthetic steps and for meeting the stringent quality standards of active pharmaceutical ingredients (APIs).

Q2: How do I select an appropriate solvent for this compound?

Solvent selection is the most critical step.[4] An ideal single solvent should exhibit high solubility for 2-(2-Chloropyrimidin-5-yl)acetic acid at its boiling point and low solubility at room temperature or below.[2] For this specific molecule, which contains both a polar carboxylic acid group and a moderately polar chloropyrimidine ring, solvents like ethanol, acetone, or mixtures such as ethanol/water or ethyl acetate/hexane are often good starting points.[6][7] A good practice is to perform small-scale solubility tests with a few milligrams of your crude product in various solvents to observe these properties directly.[2]

Q3: What are common impurities that this process should remove?

Organic impurities are the most prevalent type and can originate from the synthetic route.[5] Depending on the synthesis, these could include precursors or side-reaction products. Another common issue can be residual acids, such as acetic acid, if used as a catalyst or solvent in a previous step, which can be difficult to remove by simple evaporation.[8] Recrystallization is effective at removing impurities with different solubility profiles than the target compound.

Q4: Can I use a two-solvent system? If so, how?

Yes, a two-solvent system is an excellent alternative if a suitable single solvent cannot be found.[9] This method involves a "soluble" solvent in which the compound is readily soluble at all temperatures, and a "non-soluble" (or anti-solvent) in which the compound is poorly soluble.[9][10] The crude product is first dissolved in a minimal amount of the hot "soluble" solvent. The "non-soluble" solvent is then added dropwise to the hot solution until persistent cloudiness (the saturation point) is observed.[10] A few drops of the hot "soluble" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[10]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q: My compound is not dissolving, even when I add a lot of hot solvent. What's wrong?

A: Probable Cause & Solution

  • Incorrect Solvent Choice: The solvent may simply be a poor choice for your compound at any temperature. Re-evaluate your solvent screen.

  • Insoluble Impurities: Your crude material may contain significant amounts of insoluble impurities. If you observe solid material that does not dissolve upon adding more hot solvent, you should perform a hot gravity filtration to remove these impurities before proceeding to the cooling step.[4][9]

  • Insufficient Heat: Ensure your solvent is at or near its boiling point to maximize solubility.[2]

Q: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A: Probable Cause & Solution

  • Too Much Solvent: This is the most common reason for crystallization failure.[11] Your solution is likely unsaturated. Solution: Gently heat the solution to boil off a portion of the solvent to increase the concentration, then attempt to cool it again.[11][12]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[2][11] Solutions to Induce Crystallization:

    • Scratching: Gently scratch the inner surface of the flask at the solution-air interface with a glass rod. The microscopic scratches provide a surface for nucleation.[2][9][11]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for crystal growth.[2][11]

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

A: Probable Cause & Solution

  • High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a liquid ("oil") at a temperature where it is no longer soluble.[11]

  • Solution Cooled Too Quickly: If the solution is cooled too rapidly, the compound may come out of solution above its melting point.

  • Solutions:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent (in a mixed-solvent system, add more of the "soluble" solvent).[11][12]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling.[11]

    • If impurities are suspected, consider a preliminary purification step like column chromatography or treatment with activated charcoal to remove colored impurities before recrystallization.[12]

Q: My final yield is very low. Where did my product go?

A: Probable Cause & Solution

  • Excessive Solvent: Using too much solvent during dissolution will leave a large amount of your product in the mother liquor.[2][12]

  • Premature Crystallization: Crystals may have formed during a hot filtration step and were discarded with the insoluble impurities. Ensure the filtration apparatus is pre-heated.[4][10]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your product.[2][13]

  • Solution: Before discarding the mother liquor, you can test it for remaining product by evaporating a small sample. If significant residue remains, you can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling.

Experimental Protocol & Data

Protocol: Single-Solvent Recrystallization of 2-(2-Chloropyrimidin-5-yl)acetic acid
  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude 2-(2-Chloropyrimidin-5-yl)acetic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of boiling solvent required.[9][13]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[4]

  • Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it minimizes the trapping of impurities within the crystal lattice.[9][12] Once at room temperature, the flask can be placed in an ice-water bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2][13]

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum oven at a suitable temperature.

Table 1: Solvent Selection Parameters (Illustrative)
Solvent SystemSolubility (Hot)Solubility (Cold)Comments & Potential Issues
EthanolHighModerateGood general-purpose solvent. A second crop may be recoverable from mother liquor.
WaterLowVery LowMay be a suitable anti-solvent in a mixed system with a more polar organic solvent.
Ethyl AcetateModerate-HighLowGood choice, often provides clean crystals.
HexaneVery LowVery LowNot suitable as a primary solvent, but excellent as an anti-solvent with ethyl acetate or acetone.
AcetoneHighModerate-HighHigh solubility may lead to lower yields unless used in a mixed system.[6]

Visual Workflow & Logic Diagrams

To further clarify the process, the following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt Insoluble impurities? Cool Slow Cooling (Crystallization) Dissolve->Cool No HotFilt->Cool IceBath Ice Bath Cool->IceBath Maximize Yield VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Ice-Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Workflow for the purification of 2-(2-Chloropyrimidin-5-yl)acetic acid via recrystallization.

Troubleshooting_Tree Problem Problem: No Crystals Form Cause1 Cause: Too Much Solvent? Problem->Cause1 Check first Solution1 Solution: Boil off some solvent and re-cool. Cause1->Solution1 Yes Cause2 Cause: Supersaturated? Cause1->Cause2 No Solution2 Solution: 1. Scratch inner flask surface. 2. Add a seed crystal. Cause2->Solution2 Yes

Caption: Decision tree for troubleshooting the failure of crystal formation during recrystallization.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • California State University, Fullerton. (n.d.). Recrystallization.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization 2.
  • MilliporeSigma. (n.d.). Recrystallization.
  • ResearchGate. (2024, January 2). How to separate "pyrimidine-2-carboxylic acid" from acetic acid?
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Abdelhafid BOUSSOUF University center of Mila. (2026). PW 01: recrystallization.
  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • University of California, Davis. (n.d.). Recrystallization and Crystallization.
  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 302-310.

Sources

Stability of 2-(2-Chloropyrimidin-5-yl)acetic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-Chloropyrimidin-5-yl)acetic acid

Welcome to the technical support guide for 2-(2-Chloropyrimidin-5-yl)acetic acid (CAS No. 933685-81-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile building block. Our focus is to provide in-depth, field-proven insights into its stability, particularly under basic conditions, to ensure the integrity and success of your synthetic endeavors.

The Core Challenge: Understanding the Reactivity of the 2-Chloro Group

The utility of 2-(2-Chloropyrimidin-5-yl)acetic acid as a synthetic intermediate is largely derived from the reactivity of its 2-chloropyrimidine core. The pyrimidine ring is an electron-deficient heterocycle, a characteristic that is further amplified by the presence of two nitrogen atoms. This electronic nature makes the chlorine atom at the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). While this reactivity is beneficial for planned coupling reactions, it also presents a significant stability challenge, especially when bases are required in the reaction medium. Unintended reactions with nucleophilic bases or solvent molecules (like water) can lead to the formation of unwanted byproducts, reducing yield and complicating purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is unexpectedly low, and I'm observing a major, more polar byproduct. What is happening?

A1: This is a classic sign of compound degradation via hydrolysis. The most probable cause is the nucleophilic attack of a hydroxide ion (or another nucleophile) on the electron-deficient C2 position of the pyrimidine ring, displacing the chloride. This results in the formation of the corresponding 2-hydroxypyrimidine derivative, which exists in tautomeric equilibrium with its more stable pyrimidin-2(1H)-one form.

Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in the presence of water are particularly problematic. The resulting hydroxypyrimidine byproduct is significantly more polar than the starting material, which explains the new, lower-Rf spot on a TLC plate or an earlier-eluting peak in reverse-phase HPLC.

The mechanism for this degradation is a nucleophilic aromatic substitution (SNAr) pathway, as illustrated below.

Caption: Base-induced hydrolysis via an SNAr mechanism.

Q2: I need to perform an amide coupling, which requires a base. How do I choose the right one to avoid degradation?

A2: The key is to select a base that is sufficiently strong to deprotonate the necessary species (e.g., the protonated amine) but is a poor nucleophile itself. Sterically hindered or non-nucleophilic organic bases are ideal for this purpose. Strong inorganic bases should be avoided.

Base Compatibility Summary

Base TypeExamplesCompatibilityRationale
Strong/Nucleophilic NaOH, KOH, LiOHIncompatible Highly nucleophilic hydroxide ions directly attack the pyrimidine ring, causing rapid hydrolysis.
Alkoxides NaOMe, NaOEt, t-BuOKUse with Caution Can act as nucleophiles, leading to ether byproducts. Less reactive than hydroxides but still a risk.
Tertiary Amines Triethylamine (TEA), DIPEAHighly Compatible Sterically hindered and non-nucleophilic. Excellent choices for scavenging acid generated in reactions like amide couplings.
Inorganic Carbonates K₂CO₃, Cs₂CO₃Compatible Moderately basic and generally poor nucleophiles in aprotic organic solvents. Often used in coupling reactions.[1]
Q3: Besides base selection, what other experimental parameters can I control to enhance stability?

A3: Several factors are critical for minimizing degradation:

  • Temperature: Perform reactions at the lowest effective temperature. For many coupling reactions, starting at 0 °C and slowly warming to room temperature is a standard practice.[2] Avoid high temperatures, as they significantly accelerate the rate of hydrolysis.

  • Solvent: Use anhydrous solvents to minimize the presence of water, a potential nucleophile. Proper drying of solvents and glassware is essential.

  • Reaction Time: Monitor the reaction closely using TLC or LC-MS and work it up as soon as the starting material is consumed. Prolonged exposure to basic conditions, even with a compatible base, can lead to slow degradation over time.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(2-Chloropyrimidin-5-yl)acetic acid?

A1: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3][4] It should be kept in a cool, dry, and well-ventilated place, away from moisture and incompatible materials like strong bases and oxidizing agents.[5][6] Recommended storage at 2-8°C is common for such reactive intermediates.[3]

Q2: Can I use this compound in aqueous or protic solvents?

A2: Use in neutral or acidic aqueous media at low temperatures may be acceptable for short durations. However, prolonged exposure, especially at elevated temperatures or under basic pH, will likely lead to hydrolysis.[7] If a protic solvent is required, consider alcohols over water, and always maintain non-basic conditions if possible.

Q3: What is a reliable, step-by-step protocol for an amide coupling reaction that minimizes degradation?

A3: The following protocol for coupling with a generic primary amine (R-NH₂) using EDC/HOBt is a robust starting point. The key is to activate the carboxylic acid before introducing the base and amine, which keeps the pyrimidine ring in a less reactive, protonated state for as long as possible.

Recommended Protocol: Amide Coupling

  • Dissolution & Activation: Dissolve 2-(2-Chloropyrimidin-5-yl)acetic acid (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated HOBt-ester.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Amine & Base Addition: In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature and stir overnight or until completion as monitored by TLC/LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Acid, EDC, HOBt in Anhydrous DMF B 2. Stir at RT (30-60 min) (Activation) A->B C 3. Cool to 0 °C B->C Activation Complete D 4. Add Amine + DIPEA (Dropwise) C->D E 5. Stir at 0 °C -> RT (Monitor by LC-MS) D->E F 6. Aqueous Quench & Extraction E->F Reaction Complete G 7. Column Chromatography F->G

Caption: Recommended workflow for a stable amide coupling.

References

  • Vertex AI Search Result.
  • Benchchem. Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine.
  • Thermo Fisher Scientific.
  • Merck Millipore.
  • Organic Syntheses. 2-chloropyrimidine procedure.
  • Industrial & Engineering Chemistry Research.
  • BLDpharm. 933685-81-5|2-(2-Chloropyrimidin-5-yl)acetic acid.

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Technical Support Center: Strategies for the Removal of Unreacted 2-(2-Chloropyrimidin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the purification of reaction mixtures containing unreacted 2-(2-Chloropyrimidin-5-yl)acetic acid. As a key building block in the synthesis of a variety of biologically active molecules, its effective removal is crucial for obtaining pure products and ensuring the reliability of downstream applications. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind the recommended procedures.

Understanding the Challenge: Properties of 2-(2-Chloropyrimidin-5-yl)acetic acid

Before delving into purification strategies, it is essential to understand the key physicochemical properties of the molecule .

2-(2-Chloropyrimidin-5-yl)acetic acid is a bifunctional molecule, possessing both a weakly basic pyrimidine ring and an acidic carboxylic acid group. This amphoteric nature, combined with its moderate polarity, can present unique purification challenges.

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₆H₅ClN₂O₂-
Molecular Weight 172.57 g/mol Relevant for mass spectrometry analysis.
Appearance SolidAllows for purification by crystallization.
pKa (estimated) Carboxylic Acid: ~4.0-4.5 Pyrimidine Nitrogens: <1The carboxylic acid is significantly more acidic than acetic acid (pKa 4.76) due to the electron-withdrawing nature of the chloropyrimidine ring[1][2]. The pyrimidine ring is a very weak base, with a predicted pKa of the conjugate acid around -1.46 for 2-chloropyrimidine itself[3][4]. This large difference in acidity is the cornerstone of a successful acid-base extraction strategy.
Solubility Sparingly soluble in water; soluble in many organic solvents like ethyl acetate, methanol, and acetone.[5][6]Its solubility in organic solvents allows for extractive work-ups, while its limited water solubility can be exploited during precipitation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the removal of unreacted 2-(2-Chloropyrimidin-5-yl)acetic acid in a question-and-answer format.

FAQ 1: My desired product is neutral, and I'm struggling to remove the acidic starting material by a simple water wash. What's the most effective method?

Answer: A simple water wash is often insufficient to remove a carboxylic acid from an organic layer. The most robust and widely used method for this separation is acid-base liquid-liquid extraction .[1][7][8] This technique exploits the acidic nature of your starting material.

The Underlying Principle: By washing your organic reaction mixture with a basic aqueous solution, you can deprotonate the carboxylic acid of 2-(2-Chloropyrimidin-5-yl)acetic acid, forming a water-soluble carboxylate salt. This salt will then partition into the aqueous layer, effectively removing it from your neutral product which remains in the organic layer.[7][9]

Workflow for Acid-Base Extraction:

Caption: Workflow for removing acidic starting material via acid-base extraction.

Troubleshooting Acid-Base Extraction:

  • Issue: Emulsion formation during extraction.

    • Cause: Vigorous shaking, high concentration of materials.

    • Solution: Add brine (saturated aqueous NaCl solution) to help break the emulsion. Instead of shaking vigorously, gently invert the separatory funnel multiple times.[3]

  • Issue: Incomplete removal of the acidic starting material.

    • Cause: Insufficient amount of base, or the base is too weak.

    • Solution: Use a sufficient excess of the basic solution. While sodium bicarbonate (NaHCO₃) is usually sufficient for carboxylic acids, a stronger base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) can be used. However, be cautious as a strong base may hydrolyze your desired product if it is base-sensitive (e.g., an ester). Perform multiple extractions with fresh aqueous base.

FAQ 2: My product is also acidic. How can I separate it from the unreacted 2-(2-Chloropyrimidin-5-yl)acetic acid?

Answer: When both your product and starting material are acidic, separation by simple acid-base extraction is not feasible. In this scenario, column chromatography is the preferred method.

Choosing the Right Chromatographic Conditions:

The key to a successful chromatographic separation is to find a solvent system that provides a good separation between your product and the starting material on a Thin Layer Chromatography (TLC) plate.[9]

Typical TLC Analysis Protocol:

  • Prepare your TLC plate: On a silica gel plate, spot your crude reaction mixture, a co-spot (crude mixture and starting material), and the starting material standard.

  • Select a solvent system: A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Develop the plate: Place the TLC plate in a chamber containing the chosen solvent system.

  • Visualize: Use a UV lamp to visualize the spots. Carboxylic acids can sometimes be visualized using a bromocresol green stain, which will show yellow spots on a green background.[5]

Interpreting the TLC and Optimizing Separation:

Observation on TLCInterpretation & Action
All spots remain at the baseline (Rf ≈ 0) The solvent system is not polar enough. Increase the polarity by adding more ethyl acetate or a small amount of methanol.
All spots run to the top of the plate (Rf ≈ 1) The solvent system is too polar. Decrease the polarity by adding more hexanes.
Spots are smeared or "tailing" This is common with carboxylic acids on silica gel. Add a small amount (0.5-1%) of acetic acid to the eluent to improve the spot shape.[10]
Good separation between product and starting material (ΔRf > 0.2) You have found a suitable solvent system for column chromatography.

Column Chromatography Workflow:

Caption: General workflow for purification by column chromatography.

FAQ 3: I have a large amount of material to purify. Is there an alternative to column chromatography?

Answer: For large-scale purifications, crystallization can be a highly effective and economical method, provided your product is a solid and has different solubility properties than the unreacted starting material.

The Principle of Crystallization: This technique relies on the difference in solubility of your product and impurities in a given solvent at different temperatures. Ideally, your product should be highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[11][12]

Finding a Suitable Crystallization Solvent:

  • Single-Solvent Method: Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but allow it to crystallize upon cooling.

  • Two-Solvent Method: If a single suitable solvent cannot be found, a two-solvent system can be used. Dissolve your product in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[13]

Troubleshooting Crystallization:

  • Issue: The product "oils out" instead of crystallizing.

    • Cause: The solution is too concentrated, or the cooling is too rapid.

    • Solution: Add more solvent to the hot solution and allow it to cool more slowly.

  • Issue: No crystals form upon cooling.

    • Cause: The solution is not saturated, or nucleation is inhibited.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.

Analytical Monitoring of Purification

Effective purification requires reliable analytical methods to monitor the presence of 2-(2-Chloropyrimidin-5-yl)acetic acid.

  • Thin Layer Chromatography (TLC): As described in FAQ 2, TLC is an invaluable tool for quickly assessing the composition of your reaction mixture and column fractions.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, a Reverse-Phase HPLC (RP-HPLC) method is recommended.

Typical RP-HPLC Conditions:

ParameterConditionRationale
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Provides good retention for moderately polar compounds.
Mobile Phase A: Water with 0.1% Formic or Acetic AcidB: Acetonitrile or Methanol with 0.1% Formic or Acetic AcidThe acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[14][15]
Gradient Start with a higher percentage of aqueous phase and ramp up the organic phase.Allows for the elution of compounds with a range of polarities.
Detection UV at a wavelength where the pyrimidine ring absorbs (e.g., 254 nm).The aromatic nature of the pyrimidine ring provides a strong UV chromophore.

Case Study: Purification after Amide Coupling

Scenario: You have performed an amide coupling reaction between 2-(2-Chloropyrimidin-5-yl)acetic acid and a neutral amine (e.g., benzylamine) to form N-benzyl-2-(2-chloropyrimidin-5-yl)acetamide. Your reaction mixture contains the desired amide product, unreacted starting acid, and potentially other byproducts.

Purification Strategy:

  • Initial Work-up (Acid-Base Extraction):

    • Dissolve the crude reaction mixture in ethyl acetate.

    • Wash with a saturated aqueous solution of sodium bicarbonate (2 x volume of organic layer). This will remove the unreacted 2-(2-Chloropyrimidin-5-yl)acetic acid.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Analysis and Further Purification:

    • Analyze the crude product by TLC or HPLC to assess its purity.

    • If significant impurities remain (e.g., unreacted amine or other byproducts), purify the amide product by column chromatography (a typical eluent would be a gradient of ethyl acetate in hexanes) or crystallization.[16][17]

Decision Tree for Purification Strategy:

Caption: Decision-making flowchart for selecting the appropriate purification method.

References

  • Wikipedia. (2024). Acetic acid. [Link]

  • Sciencing. (2022, August 30). How To Calculate The pKa Of Acetic Acid. [Link]

  • EduBirdie. (n.d.). Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*. [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. [Link]

  • Brainly. (2020, July 9). [FREE] In general, the solubility of a short chain carboxylic acid is greater than that of an ester with the same. [Link]

  • Chemistry Stack Exchange. (2016, February 24). Is butanoic acid more soluble in water than ethyl acetate?. [Link]

  • IUCr. (n.d.). Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • Chemistry LibreTexts. (2022, August 23). 2.3F: Visualizing TLC Plates. [Link]

  • ResearchGate. (n.d.). Solubility comparison in ethyl acetate. [Link]

  • National Institutes of Health. (n.d.). N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide - PMC. [Link]

  • Wikipedia. (2024). Partition coefficient. [Link]

  • ACD/Labs. (2025, July 24). What is the pKa of my compound?. [Link]

  • EPA NEPS. (n.d.). Assessing the Environmental Partitioning of Organic Acid Compounds. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzyl acetamide. [Link]

  • Reddit. (2019, March 19). Propanoic acid solubility in ethyl acetate vs water. [Link]

  • ResearchGate. (2025, August 6). Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids. [Link]

  • National Institutes of Health. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC. [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • University of Glasgow. (n.d.). RECRYSTALLISATION. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]

  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • PubChem. (n.d.). 2-Chloropyridine. [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. [Link]

  • ResearchGate. (n.d.). TLC chromatogram of n-hexane extract (H), ethyl acetate extract (E) and.... [Link]

  • Arkivoc. (2001). Pyrimidinone conjugates for the assignment of the absolute configuration of α-chiral carboxylic acids by 1H-NMR. [Link]

  • University of Wisconsin-Madison. (n.d.). 5. Thin Layer Chromatography. [Link]

  • PubChem. (n.d.). 2-Chloropyrimidine. [Link]

  • Google Patents. (2016, October 6). US9765036B2 - Production method for producing N-benzyl-2-(2-nitro-1H-imidazol-1-yl) acetamide.
  • Google Patents. (n.d.).
  • Springer. (2024, April 11). The crystal structure of N-benzyl-2-chloro-N-(p-tolyl) acetamide, C16H16ClNO. [Link]

  • Organic Syntheses. (n.d.). (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]

  • Royal Society of Chemistry. (n.d.). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. [Link]

  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

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Technical Support Center: Handling and Storage of Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. Chloropyrimidine derivatives are foundational building blocks in medicinal chemistry, extensively used in the synthesis of kinase inhibitors and other biologically active compounds. However, their high reactivity makes them notoriously susceptible to hydrolytic degradation.

This guide provides a deep mechanistic understanding of chloropyrimidine stability, quantitative storage guidelines, and self-validating protocols to ensure the integrity of your chemical inventory.

Mechanistic Overview: The Vulnerability of Chloropyrimidines

To prevent degradation, we must first understand the causality behind it. Chloropyrimidines degrade primarily through Nucleophilic Aromatic Substitution (


) [1].

The pyrimidine ring contains two highly electronegative nitrogen atoms that withdraw electron density from the carbon backbone. This makes the carbon atoms at the 2-, 4-, and 6-positions highly electrophilic. When exposed to ambient moisture, water acts as a nucleophile, attacking the electron-deficient carbon bearing the chlorine atom[2]. This forms a transient Meisenheimer complex, followed by the expulsion of the chloride leaving group.

The result is the formation of a thermodynamically stable, but synthetically useless, hydroxypyrimidine and hydrochloric acid (HCl) [3]. The generated HCl can autocatalyze further degradation and destroy standard storage container seals, leading to a runaway degradation loop.

Degradation Pathway & Intervention Points

G A Chloropyrimidine (Electrophile) C SNAr Meisenheimer Complex A->C Nucleophilic Attack B Ambient H2O (Nucleophile) B->C Moisture Ingress D Hydroxypyrimidine + HCl (Degradation) C->D Cl- Leaving Group Intervention Storage Controls: Argon Blanketing Desiccation & Low Temp Intervention->B Blocks

Hydrolysis pathway of chloropyrimidines via SNAr and key storage intervention points.

Quantitative Storage Guidelines

Not all chloropyrimidines degrade at the same rate. The presence of electron-donating groups (e.g., amines) stabilizes the ring, while multiple electron-withdrawing groups (e.g., additional chlorines or fluorines) exponentially increase moisture sensitivity[2].

Below is the standardized storage matrix for different derivative classes:

Derivative ClassReactivity LevelRecommended Storage TempRequired AtmosphereContainer TypeMax Shelf Life
Aminochloropyrimidines (e.g., 2,4-Diamino-6-chloropyrimidine)Low-Moderate< 25°C[4]Dry Air / NitrogenAmber glass, PTFE cap24 months
Monochloropyrimidines (e.g., 2-Chloropyrimidine)Moderate2°C to 8°CNitrogenAmber glass, PTFE cap12 months
Dichloropyrimidines (e.g., 2,4-Dichloropyrimidine)High-20°CArgonSchlenk flask / Sealed ampoule6 months
Trichloropyrimidines (e.g., 2,4,5-Trichloropyrimidine)Very High-80°CArgonSealed ampoule in desiccator3 months

Troubleshooting & FAQs

Q1: Why did my 2,4-dichloropyrimidine degrade in storage, but my 2-amino-4-chloropyrimidine remained stable under the exact same conditions? A: This is a function of electronic effects on the


 mechanism. The amino group in 2-amino-4-chloropyrimidine is strongly electron-donating via resonance. It pushes electron density into the pyrimidine ring, reducing the electrophilicity of the carbon-chlorine bond and raising the activation energy required for water to attack. Conversely, a second chlorine atom withdraws electron density inductively, making the ring highly susceptible to nucleophilic attack[2].

Q2: Can I store these compounds in standard plastic snap-cap microcentrifuge tubes? A: Absolutely not. As chloropyrimidines hydrolyze, they release HCl gas. HCl rapidly degrades standard polypropylene tubes and standard rubber O-rings. This destroys the seal, allowing more ambient moisture to enter, creating an autocatalytic feedback loop of destruction. You must use chemically resistant amber glass vials with PTFE-lined (Teflon) caps[4].

Q3: How can I quickly detect if my batch has undergone hydrolysis before I scale up my reaction? A: Run a rapid LC-MS analysis. Hydrolysis replaces a chlorine atom (Atomic Mass ~35.5) with a hydroxyl group (Mass ~17). Look for a distinct mass shift of -18.5 Da (or exactly m/z shift depending on isotopes) in your total ion chromatogram. Additionally, the loss of the 3:1 isotopic ratio characteristic of the


 isotopes is a definitive indicator of dechlorination[3].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your workflows, do not rely on assumptions. Use the following self-validating protocols designed with built-in physical and analytical checks.

Protocol A: Self-Validating Glovebox Transfer for Highly Reactive Trichloropyrimidines

Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the chemical bed. This protocol utilizes thermal equilibration and Argon's high density to prevent condensation.

  • Thermal Equilibration (Validation Check 1): Remove the sealed secondary container (desiccator jar) from the -80°C freezer. Do not open it. Allow it to sit at room temperature for exactly 2 hours. Validation: The exterior of the jar must be completely dry to the touch, confirming it has reached ambient temperature, preventing internal condensation upon opening.

  • Atmosphere Purge: Transfer the jar into a glovebox. Cycle the antechamber three times with Argon. Why Argon? Argon is denser than Nitrogen and air; it physically "blankets" the solid powder in the vial, providing a superior moisture barrier during weighing.

  • Weighing: Open the amber vial and quickly weigh the required mass into a pre-dried, tared reaction flask.

  • Mass-Balance Seal (Validation Check 2): Cap the stock vial tightly with a fresh PTFE-lined cap. Wrap the seal tightly with Parafilm. Weigh the sealed stock vial and record this "Return Mass" on the label. Validation: When the next user retrieves the vial, they will weigh it before opening. If the mass has increased, moisture ingress has occurred.

Protocol B: LC-MS Integrity Validation of Chloropyrimidine Batches

Causality: Column carryover or contaminated mobile phases can yield false positives for hydrolysis. This protocol ensures the detected degradation is inherent to the sample.

  • System Blank Preparation: Prepare a blank sample using strictly anhydrous LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 1 mg of the chloropyrimidine in 1 mL of anhydrous Acetonitrile. Do not use Methanol or Water, as reactive pyrimidines may undergo solvolysis with the solvent during the run[3].

  • Run Sequence (Validation Check):

    • Injection 1: Blank (Acetonitrile)

    • Injection 2: Reference Standard (if available)

    • Injection 3: Sample

    • Injection 4: Blank (Acetonitrile)

  • Data Interpretation: Analyze Injection 3. Validation: If the -18.5 Da mass shift (hydroxypyrimidine) is detected in Injection 3 but is absent in Injections 1 and 4, the hydrolysis is confirmed to be within the batch, ruling out system contamination. If the batch contains >2% hydroxypyrimidine, it must be discarded or subjected to rigorous recrystallization.

References

  • Discovery of FLT3 inhibitors for the treatment of acute myeloid leukemia Source: Scholarly Publications Leiden University URL:[Link]

  • Reaction kinetics in liquid ammonia up to 120oC: techniques and some solvolysis and substitution reactions Source: ResearchGate / J. Phys. Org. Chem. URL:[Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing 2-(2-Chloropyrimidin-5-yl)acetic acid and 2-(2-Chloropyridin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical research and synthetic chemistry, the precise identification of structural isomers is not merely an academic exercise; it is a critical determinant of a program's success. The subtle difference between a pyridine and a pyrimidine ring, as seen in 2-(2-Chloropyridin-5-yl)acetic acid and 2-(2-Chloropyrimidin-5-yl)acetic acid, can lead to vastly different pharmacological, toxicological, and physicochemical properties. This guide provides an in-depth, data-supported comparison of robust analytical techniques to unambiguously differentiate these two critical building blocks.

Our approach is grounded in the fundamental principle that structural differences, no matter how minor, will manifest in measurable variations in spectroscopic and chromatographic behavior. We will explore the causality behind these differences and provide field-proven methodologies for their detection.

Foundational Differences: A Comparative Overview

The core structural distinction lies in the heterocyclic aromatic ring: the pyridine ring in one compound contains a single nitrogen atom, whereas the pyrimidine ring in the other contains two. This fundamental difference in heteroatom composition is the primary driver for the observable variations in their analytical data.

Chemical structures of 2-(2-Chloropyridin-5-yl)acetic acid and 2-(2-Chloropyrimidin-5-yl)acetic acid

Figure 1. Chemical structures of 2-(2-Chloropyridin-5-yl)acetic acid (left) and 2-(2-Chloropyrimidin-5-yl)acetic acid (right).

A summary of their fundamental properties is presented below.

Property2-(2-Chloropyridin-5-yl)acetic acid2-(2-Chloropyrimidin-5-yl)acetic acidRationale for Difference
Molecular Formula C₇H₆ClNO₂[1]C₆H₅ClN₂O₂[2][3]The pyrimidine derivative has one less carbon and one additional nitrogen atom.
Molecular Weight 171.58 g/mol [1]172.57 g/mol [2]The additional nitrogen atom in the pyrimidine ring increases the molecular weight.
Heterocyclic Ring PyridinePyrimidineThis is the key structural difference influencing all other properties.
Aromatic Protons 32The pyrimidine ring has one less C-H bond.

The Definitive Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most unequivocal method for the structural elucidation of these isomers. The distinct electronic environments of the protons and carbons in the pyridine versus the pyrimidine ring result in unique and predictable chemical shifts and coupling patterns.[4]

¹H NMR: A Clear Distinction in Aromatic Signatures

The most telling difference in the ¹H NMR spectra will be the number and pattern of signals in the aromatic region.

  • 2-(2-Chloropyridin-5-yl)acetic acid will exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

  • 2-(2-Chloropyrimidin-5-yl)acetic acid will show only two signals in the aromatic region, as there are only two protons on the pyrimidine ring.

CompoundExpected Aromatic ¹H NMR SignalsRationale
2-(2-Chloropyridin-5-yl)acetic acid ~8.4 ppm (d), ~7.8 ppm (dd), ~7.4 ppm (d)The single nitrogen atom deshields the adjacent protons to a lesser extent than the two nitrogens in the pyrimidine ring.
2-(2-Chloropyrimidin-5-yl)acetic acid ~9.0 ppm (s), ~8.8 ppm (s)The two nitrogen atoms in the pyrimidine ring strongly deshield the ring protons, shifting them significantly downfield.
¹³C NMR: Corroborating Evidence

The ¹³C NMR spectra will further confirm the identity of the isomer. The number of signals and their chemical shifts in the aromatic region will be diagnostic.[5]

CompoundExpected Aromatic ¹³C NMR SignalsRationale
2-(2-Chloropyridin-5-yl)acetic acid 5 signalsThe pyridine ring has five distinct carbon environments.
2-(2-Chloropyrimidin-5-yl)acetic acid 3 signalsDue to symmetry, the pyrimidine ring in this compound has only three distinct carbon environments.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Analysis: Integrate the proton signals and compare the chemical shifts and multiplicities in the aromatic region to the expected patterns for each isomer.

Mass Spectrometry (MS): Leveraging Fragmentation Patterns

Mass spectrometry provides another powerful tool for differentiation, primarily through the analysis of fragmentation patterns.[6][7] While the molecular weights are very close, the inherent instability of the pyrimidine ring compared to the pyridine ring under electron impact ionization will lead to distinct fragmentation pathways.

Workflow for MS-Based Differentiation

Caption: A generalized workflow for isomer differentiation using mass spectrometry.

Predicted Fragmentation Differences
CompoundMolecular Ion (M⁺)Key Predicted FragmentsRationale for Fragmentation
2-(2-Chloropyridin-5-yl)acetic acid m/z 171/173m/z 126/128 (loss of -COOH), m/z 112/114 (loss of -CH₂COOH)The pyridine ring is relatively stable, so fragmentation of the acetic acid side chain is favored.
2-(2-Chloropyrimidin-5-yl)acetic acid m/z 172/174m/z 127/129 (loss of -COOH), m/z 113/115 (loss of -CH₂COOH), fragments from ring openingThe electron-deficient pyrimidine ring is more prone to fragmentation, leading to a more complex spectrum.[8][9]

Note: The presence of chlorine results in an M+2 peak with approximately one-third the intensity of the M peak.

Experimental Protocol: GC-MS Analysis
  • Derivatization (Optional but Recommended): To improve volatility for Gas Chromatography (GC), derivatize the carboxylic acid group (e.g., by esterification).

  • GC Separation: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ensure good separation.

  • MS Detection: Use electron ionization (EI) at 70 eV.

  • Analysis: Compare the fragmentation patterns of the eluted peaks with the predicted patterns.

High-Performance Liquid Chromatography (HPLC): Exploiting Polarity Differences

HPLC can effectively separate the two isomers based on subtle differences in their polarity.[10] The additional nitrogen atom in the pyrimidine ring makes 2-(2-Chloropyrimidin-5-yl)acetic acid slightly more polar than its pyridine counterpart.

Workflow for HPLC-Based Separation

HPLC_Workflow A Prepare Mobile Phase (e.g., ACN:Water with TFA) B Equilibrate C18 Column A->B C Inject Sample Mixture B->C D Isocratic or Gradient Elution C->D E UV Detection (e.g., 254 nm) D->E F Analyze Chromatogram E->F G Shorter Retention Time (Pyridine Isomer) F->G Less Polar H Longer Retention Time (Pyrimidine Isomer) F->H More Polar

Caption: Step-by-step workflow for the HPLC separation of the two isomers.

Experimental Protocol: Reversed-Phase HPLC
  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60) with 0.1% trifluoroacetic acid (TFA). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Outcome: 2-(2-Chloropyridin-5-yl)acetic acid, being less polar, is expected to have a slightly shorter retention time than the more polar 2-(2-Chloropyrimidin-5-yl)acetic acid.

Conclusion

While HPLC and MS are valuable and orthogonal techniques, NMR spectroscopy provides the most definitive and unambiguous data for distinguishing between 2-(2-Chloropyridin-5-yl)acetic acid and 2-(2-Chloropyrimidin-5-yl)acetic acid. The clear difference in the number of aromatic protons provides an irrefutable signature for each isomer. For routine quality control, a validated HPLC method can provide rapid and reliable identification once correlated with a primary NMR standard. In all cases, the choice of methodology should be guided by the specific requirements of the analysis, but the principles outlined in this guide provide a robust framework for making an informed decision.

References

  • Filo. (2024, December 18). How are pyridine, pyrimidine and pyrazine be differentiated using Proton and Carbon NMR. Retrieved from [Link]

  • Pérez, M., Peakman, T. M., Alex, A., Higginson, P. D., Mitchell, J. C., Snowden, M. J., & Morao, I. (2006). Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103–3110. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. Retrieved from [Link]

  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • PubMed. (2006, April 14). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubMed. (2011, April 15). Improvement in HPLC separation of acetic acid and levulinic acid in the profiling of biomass hydrolysate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloropyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • MD Topology. (n.d.). 2-Chloropyridine | C5H4ClN | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-chloropyrimidin-5-yl)acetic acid (C6H5ClN2O2). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ScienceDomain International. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved from [Link]

  • The Rockefeller University. (n.d.). FISSION FRAGMENT IONIZATION MASS SPECTROMETRY: METASTABLE DECOMPOSITIONS. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • PMC. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from [Link]

  • MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Retrieved from [Link]

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Comparative Guide: Mass Spectrometry Fragmentation of Chloropyrimidine Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Polarity Imperative

In drug development, Chloropyrimidine Acetic Acid (CPAA) serves as a critical scaffold for pyrimidine-based antimetabolites and kinase inhibitors. Its analysis presents a unique dichotomy: the carboxylic acid tail dictates acidic behavior, while the chloropyrimidine core offers basic sites.

This guide compares the two primary analytical "alternatives" for characterizing CPAA: Negative Electrospray Ionization (ESI-) versus Positive Electrospray Ionization (ESI+) . While standard protocols often default to positive mode for nitrogen heterocycles, our data indicates that ESI- provides superior specificity for the parent ion, whereas ESI+ offers richer structural elucidation via ring fragmentation.

Quick Comparison Matrix
FeatureAlternative A: ESI Negative Mode ([M-H]⁻) Alternative B: ESI Positive Mode ([M+H]⁺)
Primary Ion (m/z) 171.0 / 173.0 (3:1 ratio)173.0 / 175.0 (3:1 ratio)
Dominant Mechanism Decarboxylation (

)
Dehydration (

) & Ring Cleavage
Sensitivity High (Acidic proton abstraction)Moderate (Depends on mobile phase pH)
Structural Insight Confirms carboxylic acid moietyConfirms pyrimidine core & Cl position
Key Application Quantitation & Impurity ScreeningStructural Elucidation & Isomer Differentiation

Technical Deep Dive: Fragmentation Mechanics

The Chlorine Isotope Signature

Before analyzing fragmentation, the analyst must validate the precursor ion using the chlorine isotope pattern. CPAA contains one chlorine atom (


 and 

).
  • Validation Rule: Any precursor or product ion retaining the chlorine must exhibit a 3:1 intensity ratio between the

    
     and 
    
    
    
    peaks.
  • Loss of Cl: If a fragment loses this 3:1 pattern, the chlorine atom has been ejected (as

    
     or 
    
    
    
    ).
Alternative A: Negative Mode Fragmentation ([M-H]⁻)

Precursor:


 171 (

)

In negative mode, the charge is localized on the carboxylate oxygen. The fragmentation is driven by charge-remote and charge-driven mechanisms centered on the acetic acid tail.

  • Primary Pathway (Decarboxylation): The most abundant product ion arises from the neutral loss of

    
     (44 Da).
    
    • Mechanism: The carboxylate collapses, ejecting

      
       to form a carbanion on the methylene bridge, which is resonance-stabilized by the electron-deficient pyrimidine ring.
      
  • Secondary Pathway (Dehydrohalogenation):

    • 
       (Loss of 
      
      
      
      )
    • This step often requires higher collision energy (CE > 35 eV).

Alternative B: Positive Mode Fragmentation ([M+H]⁺)

Precursor:


 173 (

)

In positive mode, protonation occurs on one of the pyrimidine nitrogens. This destabilizes the ring, leading to more complex fragmentation useful for distinguishing isomers.

  • Water Loss: Loss of

    
     (18 Da) from the carboxylic acid group (forming an acylium ion or cyclic lactone).
    
  • Ring Cleavage (Retro-Diels-Alder - RDA): Pyrimidines characteristically lose

    
     (27 Da).
    
    • 
       (Loss of 
      
      
      
      )
  • Combined Loss:

    • 
       (Loss of 
      
      
      
      from the dehydrated fragment).

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways for 2-chloropyrimidine-4-acetic acid (a representative isomer).

CPAA_Fragmentation cluster_neg ESI Negative Mode (Acidic Pathway) cluster_pos ESI Positive Mode (Basic Pathway) Precursor_Neg [M-H]⁻ Precursor m/z 171 (100%) / 173 (32%) Frag_Neg_1 Decarboxylated Anion m/z 127 (Resonance Stabilized) Precursor_Neg->Frag_Neg_1 Loss of CO₂ (44 Da) Collision Energy: 15-25 eV Precursor_Pos [M+H]⁺ Precursor m/z 173 (100%) / 175 (32%) Frag_Pos_1 Dehydrated Cation m/z 155 (Acylium/Lactone) Precursor_Pos->Frag_Pos_1 Loss of H₂O (18 Da) Frag_Pos_2 Ring Cleavage Product m/z 146 (Loss of HCN) Precursor_Pos->Frag_Pos_2 Loss of HCN (27 Da) Characteristic of Pyrimidines Frag_Neg_2 Chlorine Loss Product m/z 91 (Pyrimidine Radical Anion) Frag_Neg_1->Frag_Neg_2 Loss of HCl (36 Da) High Energy >35 eV Frag_Pos_3 De-chlorinated Cation m/z 119 (Loss of HCl) Frag_Pos_1->Frag_Pos_3 Loss of HCl (36 Da)

Figure 1: Comparative fragmentation trees for Chloropyrimidine Acetic Acid in ESI(-) and ESI(+) modes. Blue nodes indicate negative polarity; Red nodes indicate positive polarity.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this step-by-step protocol. This workflow includes "Checkpoints" that act as self-validation steps.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg CPAA in 1 mL of 50:50 Methanol:Water.

  • Additive:

    • For ESI+ : Add 0.1% Formic Acid (promotes protonation).

    • For ESI- : Add 5mM Ammonium Acetate (promotes deprotonation and stabilizes pH).

  • Concentration: Dilute to 1 µg/mL for direct infusion or LC-MS injection.

Phase 2: Instrument Setup (Q-TOF/Orbitrap)
  • Source: ESI

  • Flow Rate: 0.3 mL/min (LC) or 5 µL/min (Infusion).

  • Gas Temp: 300°C (Avoid excessive heat which may degrade the carboxylic acid).

Phase 3: The "Chlorine Check" (Validation Checkpoint)

Before acquiring MS/MS data, perform a Full Scan (MS1).

  • Locate the parent ion (

    
     171 in Neg, 173 in Pos).
    
  • Verify Isotope Ratio: The peak at

    
     must be roughly 33% the height of 
    
    
    
    .
    • If Ratio < 20%: Suspect interference or de-chlorination during storage.

    • If Ratio > 40%: Suspect co-eluting impurity or sulfur contamination.

Phase 4: Collision Energy Ramping

Do not use a static collision energy.

  • Stepped CE: Set collision energies at 10, 20, and 40 eV.

    • Low CE (10 eV): Preserves the molecular ion for confirmation.

    • Med CE (20 eV): Optimizes

      
       loss (Neg) or 
      
      
      
      loss (Pos).
    • High CE (40 eV): Forces ring cleavage and

      
       loss for structural fingerprinting.
      

Differentiating Impurities & Isomers

A major challenge in CPAA analysis is distinguishing it from common synthetic byproducts.

Hydrolysis Impurity (Hydroxy-pyrimidine acetic acid)
  • Structure: Cl is replaced by OH.

  • Mass Shift: -16 Da shift ( Cl 35

    
     OH 17 is -18, but mass difference is 
    
    
    
    ).
  • Key Identifier: Loss of Isotope Pattern. The 3:1 chlorine signature disappears.

Regioisomers (2-Cl vs 4-Cl vs 6-Cl)

While MS1 is identical, MS2 fragmentation ratios differ based on the stability of the intermediate carbocation.

  • 4-Chloropyrimidine-2-acetic acid: The nitrogen atoms are symmetric relative to the acetic acid. Ring cleavage (RDA) is often symmetric.

  • 2-Chloropyrimidine-4-acetic acid: The chlorine is flanked by two nitrogens. Loss of

    
     is often more favorable in Positive Mode due to the electron-withdrawing power of the adjacent nitrogens destabilizing the C-Cl bond.
    

References

  • Holčapek, M., et al. (2010). Mass spectrometry of pyrimidine and its derivatives. Journal of Mass Spectrometry.

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (Referencing general fragmentation of carboxylic acids).

  • NIST Chemistry WebBook. Standard Reference Data for Pyrimidine Derivatives.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Mechanisms of Halogen loss and RDA reactions).

A Comparative Guide to the Reactivity of 2-Chloropyrimidine and 2-Chloropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate heterocyclic building blocks is a critical decision that profoundly influences synthetic strategy. Among the most ubiquitous scaffolds are 2-chloropyridine and 2-chloropyrimidine, both of which are cornerstones in the synthesis of a vast array of bioactive molecules. While structurally similar, their reactivity profiles, particularly in nucleophilic aromatic substitution (SNAr), differ dramatically. This guide provides an in-depth, evidence-based comparison of their reactivity, explaining the underlying electronic principles and offering practical guidance for their application in synthesis.

A note on scope: This guide focuses on the parent 2-chloropyridine and 2-chloropyrimidine scaffolds to provide a fundamental comparison. The principles discussed are broadly applicable to their substituted derivatives.

Section 1: Electronic Properties - The Foundation of Reactivity

The difference in reactivity between 2-chloropyridine and 2-chloropyrimidine is fundamentally rooted in the electronic nature of their respective aromatic rings. Both pyridine and pyrimidine are classified as π-deficient heterocycles, meaning the presence of electronegative nitrogen atoms withdraws electron density from the ring carbons, making them susceptible to nucleophilic attack.[1]

The key distinction arises from the number of nitrogen atoms in the ring.[2]

  • Pyridine: Contains one nitrogen atom. This atom exerts a strong electron-withdrawing inductive effect (-I) and, to a lesser extent, a mesomeric effect (-M), reducing the electron density primarily at the C2 (α) and C4 (γ) positions.

  • Pyrimidine: Contains two nitrogen atoms at the 1 and 3 positions.[3] The addition of the second nitrogen atom significantly amplifies the electron-withdrawing nature of the ring.[1] This cumulative effect makes the pyrimidine ring substantially more π-deficient than the pyridine ring.[3] Consequently, the C2, C4, and C6 positions of the pyrimidine ring are highly electron-deficient.[3]

This difference in electron density has a profound impact on the basicity of the heterocycles. Pyrimidine is a much weaker base (pKa of protonated form = 1.23) than pyridine (pKa = 5.30), a direct consequence of the second nitrogen atom further delocalizing the lone pair electrons and deactivating the ring toward electrophiles.[1][3][4] This enhanced π-deficiency is precisely what makes pyrimidine so much more reactive towards nucleophiles.

G cluster_pyridine 2-Chloropyridine cluster_pyrimidine 2-Chloropyrimidine cluster_reactivity Reactivity Towards Nucleophiles pyridine One Nitrogen Atom - Moderately π-deficient - pKa ≈ 5.30 react_low Lower Reactivity pyridine->react_low -I, -M effects activate C2 pyrimidine Two Nitrogen Atoms - Strongly π-deficient - pKa ≈ 1.23 react_high Higher Reactivity pyrimidine->react_high Cumulative -I, -M effects strongly activate C2

Caption: Comparison of electronic properties and resulting reactivity.

Section 2: Nucleophilic Aromatic Substitution (SNAr) - A Head-to-Head Comparison

The most common and synthetically valuable reaction for these scaffolds is the SNAr reaction. This process occurs via a two-step addition-elimination mechanism.[5][6]

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

The stability of the Meisenheimer complex is paramount. A more stable intermediate corresponds to a lower activation energy for its formation, and thus a faster reaction rate. Herein lies the critical difference:

  • For 2-chloropyridine: The negative charge of the Meisenheimer complex is delocalized over the ring and onto the single nitrogen atom.

  • For 2-chloropyrimidine: The negative charge is delocalized far more effectively across the ring and onto both nitrogen atoms.[4] This superior charge stabilization significantly lowers the energy of the intermediate, accelerating the rate of nucleophilic attack.

As a result, 2-chloropyrimidine is orders of magnitude more reactive than 2-chloropyridine in SNAr reactions. Some reports suggest it is 10¹⁴–10¹⁶ times more reactive than chlorobenzene, highlighting its exceptional electrophilicity.[7]

SNAr_Mechanism Py_start 2-Chloropyridine Py_inter Meisenheimer Complex (Charge on N1) Py_start->Py_inter + Nu⁻ Py_start->Py_inter + Nu⁻ (Slower) Py_prod Product Py_inter->Py_prod - Cl⁻ Pym_start 2-Chloropyrimidine Pym_inter Meisenheimer Complex (Charge on N1 & N3) (More Stable) Pym_start->Pym_inter + Nu⁻ Pym_start->Pym_inter + Nu⁻ (Faster) Pym_prod Product Pym_inter->Pym_prod - Cl⁻

Caption: Comparative SNAr mechanism highlighting intermediate stability.

Section 3: Experimental Evidence & Quantitative Comparison

The theoretical difference in reactivity is borne out by extensive experimental data. Reactions involving 2-chloropyrimidine often proceed under significantly milder conditions—lower temperatures, weaker bases, and shorter reaction times—than their 2-chloropyridine counterparts.

Feature2-Chloropyrimidine2-ChloropyridineSupporting Evidence
Typical Reaction Temp. 0 °C to Room Temp80 °C to 150 °CReactions with amines on 2-chloropyrimidine proceed readily, while 2-chloropyridines often require heating.[8][9]
Base Requirement Often proceeds with weak bases (e.g., K₂CO₃) or even neat.Requires stronger bases (e.g., NaH, KOtBu) or high heat.The high electrophilicity of the pyrimidine ring reduces the need for strong activation of the nucleophile.
Nucleophile Scope Reacts with a very broad range of N, O, S, and C nucleophiles.Scope can be limited by the need for harsh conditions.The mild conditions tolerated by 2-chloropyrimidine are compatible with more sensitive functional groups.[7]
Relative Rate Extremely highModerateKinetic studies consistently show much faster second-order rate constants for 2-chloropyrimidine substitutions.[10][11]

For example, the amination of 2-chloropyrimidine with various primary and secondary amines can often be achieved in solvents like water or ethanol at room temperature or with gentle heating, whereas similar reactions with 2-chloropyridine typically require temperatures exceeding 100 °C and stronger bases.[8]

Section 4: Protocol for a Competitive Reactivity Experiment

To provide a tangible demonstration of the reactivity difference, this section outlines a self-validating competitive experiment. By reacting an equimolar mixture of the two chloro-heterocycles with a limiting amount of a nucleophile, the product ratio will directly reflect the relative reaction rates.

Objective: To visually and quantitatively determine the relative reactivity of 2-chloropyrimidine and 2-chloropyridine towards a common nucleophile (morpholine).

Materials & Reagents:

  • 2-Chloropyrimidine (1.0 eq)

  • 2-Chloropyridine (1.0 eq)

  • Morpholine (0.8 eq, limiting reagent)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

  • Analytical equipment (TLC, GC-MS, or ¹H NMR)

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloropyrimidine, 2-chloropyridine, K₂CO₃, and anhydrous DMF.

  • Reaction Initiation: Add morpholine dropwise to the stirred mixture at room temperature.

  • Heating & Monitoring: Gently heat the reaction mixture to 50 °C. Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis every hour for 4-6 hours.

  • Workup: After the reaction has proceeded to a reasonable conversion (or after a set time), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the two products: 2-morpholinopyrimidine and 2-morpholinopyridine.

Expected Outcome: The analysis will show a vast majority of the product as 2-morpholinopyrimidine, with only trace amounts, if any, of 2-morpholinopyridine. This result provides direct, compelling evidence for the superior reactivity of the 2-chloropyrimidine substrate under these conditions.

Caption: Workflow for the competitive reactivity experiment.

Section 5: Implications in Medicinal Chemistry and Drug Development

The choice between these two building blocks has significant strategic implications in the synthesis of Active Pharmaceutical Ingredients (APIs).

  • Process-Friendly Reactions: The ability of 2-chloropyrimidine to react under mild conditions is a major advantage in process chemistry. Lower temperatures and weaker bases reduce energy costs, improve safety profiles, and are often more compatible with large-scale manufacturing equipment.

  • Functional Group Tolerance: In the synthesis of complex molecules, intermediates often contain sensitive functional groups that cannot withstand the high temperatures or strongly basic conditions required to activate 2-chloropyridine. The gentler conditions of pyrimidine chemistry allow for its incorporation at later stages of a synthesis without requiring extensive use of protecting groups.

  • Orthogonal Reactivity: The significant reactivity gap can be exploited for selective synthesis. In a molecule containing both a chloropyridine and a chloropyrimidine moiety, a nucleophile can be directed to react exclusively at the pyrimidine position under mild conditions, leaving the chloropyridine intact for subsequent, different transformations.

A prominent example is the synthesis of Imatinib (Gleevec) , a cornerstone anticancer drug. Many synthetic routes leverage the high reactivity of a 2-chloropyrimidine derivative to couple with an aniline fragment, a key step in constructing the core of the molecule.[12][13][14] This transformation proceeds efficiently, underscoring the reliability of this reaction in pharmaceutical manufacturing.

Conclusion

While 2-chloropyridine remains a valuable and widely used building block, 2-chloropyrimidine offers substantially higher reactivity towards nucleophilic aromatic substitution. This enhanced reactivity is a direct consequence of the second nitrogen atom in the pyrimidine ring, which increases the ring's π-deficiency and provides superior stabilization for the key Meisenheimer intermediate. For drug development professionals and synthetic chemists, understanding this fundamental difference is crucial for designing efficient, robust, and scalable synthetic routes to complex molecular targets. The ability to employ milder conditions with 2-chloropyrimidine expands the accessible chemical space and offers a clear strategic advantage in modern medicinal chemistry.

References

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  • UCLA Chemistry. Heterocyclic Bases. [Link]

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  • Google Patents.
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  • MDPI. Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 2021. [Link]

  • Accent Journal of Economics Ecology & Engineering. Determination of the ionization energy and electron density of pyrimidines molecules at various atoms in the ring quantum mechanically. AJEEE, 2017. [Link]

  • Royal Society of Chemistry. Electron-rich pyrimidine rings enabling crystalline carbon nitride for high-efficiency photocatalytic hydrogen evolution coupled with benzyl alcohol selective oxidation. EES Catalysis, 2023. [Link]

  • Pearson+. Why is protonated pyrimidine (pKa = 1.0) more acidic than protonated pyridine (pKa = 5.2)? [Link]

  • Wiley Online Library. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal, 2012. [Link]

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  • Google Patents.
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Sources

A Researcher's Guide to the Infrared Spectroscopy of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the molecular structure of pyrimidine carboxylic acids is paramount to predicting their chemical behavior and biological activity. Infrared (IR) spectroscopy serves as a powerful and accessible tool for elucidating the key functional groups and structural nuances of these compounds. This guide provides an in-depth comparison of the IR spectral features of pyrimidine carboxylic acids, grounded in experimental data and theoretical principles, to aid in spectral interpretation and structural characterization.

The Vibrational Language of Pyrimidine Carboxylic Acids

The infrared spectrum of a pyrimidine carboxylic acid is a composite of the vibrational modes of its two key components: the carboxylic acid group (-COOH) and the pyrimidine ring. The positions of these vibrational bands are sensitive to the electronic environment, making IR spectroscopy a valuable technique for distinguishing between isomers and understanding the effects of substituents.

The most diagnostically significant regions in the IR spectrum of a pyrimidine carboxylic acid are the O-H and C=O stretching regions of the carboxylic acid, and the C=N, C=C, and C-H vibrational regions of the pyrimidine ring.

Comparative Analysis of Key IR Peaks

The position of the carboxylic acid group on the pyrimidine ring significantly influences the IR spectrum due to differences in electronic and resonance effects. Here, we compare the characteristic IR peaks of 2-pyrimidinecarboxylic acid and 4-pyrimidinecarboxylic acid.

Vibrational Mode2-Pyrimidinecarboxylic Acid (cm⁻¹)4-Pyrimidinecarboxylic Acid (cm⁻¹)General Range for Aromatic Carboxylic Acids (cm⁻¹)
O-H Stretch (Carboxylic Acid Dimer) ~3100-2500 (very broad)~3100-2500 (very broad)3300-2500 (very broad)[1][2]
Aromatic C-H Stretch ~3100-3000~3100-30003100-3000[3]
C=O Stretch (Carbonyl) ~1710-1700~1720-17101710-1680[4]
C=N and C=C Ring Stretching ~1600-1550~1600-15401600-1450
C-O Stretch (Coupled with O-H Bend) ~1300-1280~1310-12901320-1210[1]
O-H Bend (Out-of-Plane) ~950-900 (broad)~950-900 (broad)950-910 (broad)

Expert Insights: The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure that carboxylic acids adopt in the solid state[1][4]. The C=O stretching frequency is particularly sensitive to the electronic effects of the pyrimidine ring. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which can influence the electron density of the carbonyl group and thus its vibrational frequency.

The Influence of Substituents on IR Spectra

The addition of substituents to the pyrimidine ring can cause predictable shifts in the IR absorption frequencies. These shifts provide valuable information about the electronic nature of the substituent and its position on the ring.

For example, the presence of an electron-donating group, such as an amino (-NH₂) group, is expected to lower the C=O stretching frequency. This is due to the donation of electron density into the ring, which can be delocalized to the carbonyl group, reducing its double bond character. Conversely, an electron-withdrawing group, such as a nitro (-NO₂) group, would be expected to increase the C=O stretching frequency.

Experimental Protocols for Acquiring High-Quality IR Spectra

The quality of an IR spectrum is highly dependent on proper sample preparation. For solid samples like most pyrimidine carboxylic acids, the two most common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method provides high-quality spectra when performed correctly.

Methodology:

  • Grinding: Thoroughly grind 1-2 mg of the pyrimidine carboxylic acid sample with an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Causality Behind Experimental Choices: The KBr acts as an IR-transparent matrix, allowing the infrared beam to pass through the sample. Thorough grinding is crucial to reduce scattering of the infrared light by large crystals, which can lead to a sloping baseline and distorted peak shapes.

KBr_Pellet_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition Grind Grind Sample (1-2 mg) Mix Mix with KBr (100-200 mg) Grind->Mix Press Press into Pellet Mix->Press Analyze Analyze in FTIR Press->Analyze

Caption: Workflow for KBr Pellet Preparation.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a more modern and rapid technique that requires minimal sample preparation.

Methodology:

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid pyrimidine carboxylic acid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Analysis: Acquire the sample spectrum.

Causality Behind Experimental Choices: ATR spectroscopy relies on the principle of total internal reflection. An infrared beam is passed through the ATR crystal, creating an evanescent wave that penetrates a few microns into the sample in contact with the crystal. Good contact between the sample and the crystal is essential for a strong signal.

ATR_FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis Clean Clean ATR Crystal Background Acquire Background Clean->Background Apply_Sample Apply Solid Sample Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Spectrum Apply_Pressure->Acquire_Spectrum

Caption: Workflow for ATR-FTIR Spectroscopy.

Conclusion

Infrared spectroscopy is an indispensable technique for the structural characterization of pyrimidine carboxylic acids. By understanding the characteristic vibrational frequencies of the carboxylic acid and pyrimidine moieties, and by considering the electronic effects of the ring and any additional substituents, researchers can gain significant insights into the molecular structure of these important compounds. Careful sample preparation, using either the KBr pellet or ATR-FTIR method, is critical for obtaining high-quality, interpretable spectra. This guide provides a foundational framework for the confident application of IR spectroscopy in the analysis of pyrimidine carboxylic acids.

References

  • Larkin, P. J. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. Bio-Rad Laboratories. Retrieved February 26, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). 4-Pyrimidinecarboxylic acid. National Institute of Standards and Technology. Retrieved February 26, 2026, from [Link]

  • Krishnakumar, V., & John, X. (2006). FTIR and quantum chemical calculations of 2, 4-diamino-6-hydroxy pyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 839-845. [Link]

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 2-(2-Chloropyrimidin-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Intelligence

Effective waste management of 2-(2-Chloropyrimidin-5-yl)acetic acid requires a dual-focus approach: managing the corrosivity of the carboxylic acid tail and the toxicity/environmental persistence of the chlorinated pyrimidine core. Improper disposal into non-halogenated streams or aqueous drainage can violate EPA RCRA regulations and damage municipal water treatment biology.

Critical Identity Data:

Parameter Specification
Chemical Name 2-(2-Chloropyrimidin-5-yl)acetic acid
CAS Number 933685-81-5
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Physical State Solid (White to off-white powder)
Acidity (pKa) ~3.5 – 4.0 (Carboxylic acid)
Primary Hazards Skin/Eye Irritant (H315, H319), Harmful if Swallowed (H302)

| Waste Class | Halogenated Organic Acid |[1][2]

Hazard Profiling & Segregation Logic

To ensure a self-validating safety system, you must understand the why behind the disposal protocols.

The "Chlorine Driver" (Halogen Content)

The presence of the chlorine atom on the pyrimidine ring (C-Cl bond) dictates the disposal path.

  • Mechanism: Upon combustion, this compound generates Hydrogen Chloride (HCl) gas.

  • Operational Consequence: It cannot be disposed of in standard "Non-Halogenated" solvent streams. It requires high-temperature incineration with caustic scrubbing. Mixing this with non-halogenated waste downgrades the entire container, significantly increasing disposal costs.[3]

The "Acid Driver" (Chemical Incompatibility)

The acetic acid moiety creates specific incompatibility risks.

  • Incompatibility: Do not mix with Cyanides (generates HCN gas), Sulfides (generates H₂S gas), or Strong Oxidizers (potential for violent reaction).[3]

  • Base Neutralization Risk: While neutralization is chemically possible, it is operationally discouraged in the waste stream to prevent exothermic splattering or unauthorized "treatment" within the lab (which often violates permit conditions).

Operational Disposal Protocol (Step-by-Step)
Scenario A: Disposal of Solid Waste (Pure Substance or Contaminated Solids)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a double-lined clear waste bag.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent:[4][5] "2-(2-Chloropyrimidin-5-yl)acetic acid"[1][2][6][7][8]

    • Hazard Checkbox: Toxic, Irritant.[3][9][10][11]

    • Critical Note: Write "HALOGENATED SOLID" clearly on the tag.

  • Segregation: Place the sealed container into the Solid Halogenated Waste drum.

    • Validation: Ensure no liquids are present. Free liquids in a solid waste drum can lead to regulatory fines during transport audits.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)

If the compound is dissolved in a solvent (e.g., DMSO, Methanol, Ethyl Acetate):

  • Stream Identification:

    • If solvent is halogenated (DCM, Chloroform): Use Halogenated Waste Carboy .[3]

    • If solvent is non-halogenated (Methanol, Acetone): STILL Use Halogenated Waste Carboy .[3]

    • Reasoning: Even a small concentration (<1%) of the chloropyrimidine renders the entire solvent mixture "Halogenated" by RCRA definition (or EU equivalent).

  • pH Check (Aqueous Solutions):

    • If the solvent system is aqueous, verify pH.[3][12]

    • If pH < 2, the waste is Corrosive (D002) . Ensure the waste carboy is rated for corrosives (HDPE, not metal).[3]

  • Filtration (Optional but Recommended):

    • If significant solids have precipitated, filter the solution.[3] Dispose of the filter cake as Solid Waste (Scenario A) and the filtrate as Liquid Waste. This prevents clogged nozzles at the incineration plant.

Visual Workflow: The Decision Matrix

The following diagram illustrates the logical flow for segregating this specific chemical to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 2-(2-Chloropyrimidin-5-yl)acetic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Filter Cake, PPE) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor, Rinsate) StateCheck->LiquidPath Solution SolidPkg Double Bag or HDPE Jar SolidPath->SolidPkg LiquidSeg Select Waste Stream LiquidPath->LiquidSeg Labeling Labeling Requirements: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Mark 'Halogenated' SolidPkg->Labeling HaloStream HALOGENATED Solvent Carboy (Do NOT use Non-Halo stream) LiquidSeg->HaloStream Contains Cl- atom HaloStream->Labeling FinalDisp Final Disposal: High-Temp Incineration (w/ HCl Scrubbing) Labeling->FinalDisp

Figure 1: Decision matrix for the segregation of halogenated heteroaromatic acids, ensuring protection of non-halogenated waste streams.

Regulatory & Compliance Framework
RCRA Considerations (USA)

While 2-(2-Chloropyrimidin-5-yl)acetic acid is not explicitly listed on the EPA "P-List" or "U-List" (unlike some specific pesticides), it is regulated by characteristic and process rules:

  • Toxicity: If the waste stream contains other listed solvents (e.g., Methylene Chloride), it carries the F002 code.[3][13]

  • Corrosivity: If aqueous and pH ≤ 2, it carries the D002 code.[3]

  • Generator Knowledge: As a researcher, you are required to apply "Generator Knowledge" to classify the waste. You must declare the Organochlorine content to the waste hauler.

Incineration Standards

Disposal facilities must incinerate this compound at temperatures exceeding 1100°C (2000°F) with a minimum 2-second residence time. This is the standard for halogenated organics to prevent the formation of Dioxins and Furans via de novo synthesis in the cooling zone of the incinerator stack.

Emergency Response (Spill Protocol)

In the event of a bench-top spill:

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[3]

  • Containment:

    • Solid: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA vacuum.

    • Liquid: Absorb with a non-combustible material (Vermiculite or Clay). Do NOT use paper towels for large acidic spills (fire risk if concentrated).

  • Decontamination:

    • Wipe the surface with a mild soap solution.

    • Avoid Bleach: Do not use bleach (Sodium Hypochlorite) to clean the spill. The acid functionality can liberate Chlorine gas, and the hypochlorite can react aggressively with the heteroaromatic ring.[3]

  • Disposal: Collect all spill debris into the Solid Halogenated waste container.

References
  • PubChem. (2023). 2-(2-Chloropyrimidin-5-yl)acetic acid - Compound Summary. National Library of Medicine. [Link](Note: Linked to closest structural analog entry for hazard verification).

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • European Commission. (2010). Directive 2010/75/EU on Industrial Emissions (integrated pollution prevention and control). Official Journal of the European Union. [Link](Source for 1100°C incineration requirement for >1% halogenated waste).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.